Leucinostatin
描述
属性
CAS 编号 |
39405-64-6 |
|---|---|
分子式 |
C58H102N10O13 |
分子量 |
1147.5 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[(4-amino-4-oxobutyl)amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H102N10O13/c1-18-35(9)22-23-45(72)68-31-37(11)29-43(68)51(77)62-42(28-36(10)27-39(70)30-38(69)19-2)49(75)64-46(47(73)34(7)8)52(78)66-57(14,15)54(80)63-40(25-32(3)4)48(74)61-41(26-33(5)6)50(76)65-58(16,17)55(81)67-56(12,13)53(79)60-24-20-21-44(59)71/h22-23,32-37,39-43,46-47,70,73H,18-21,24-31H2,1-17H3,(H2,59,71)(H,60,79)(H,61,74)(H,62,77)(H,63,80)(H,64,75)(H,65,76)(H,66,78)(H,67,81)/b23-22+/t35-,36?,37?,39?,40-,41-,42-,43-,46-,47?/m0/s1 |
InChI 键 |
GWAKUJDAJHEQBU-CXMBYJBLSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |
手性 SMILES |
CC[C@H](C)/C=C/C(=O)N1CC(C[C@H]1C(=O)N[C@@H](CC(C)CC(CC(=O)CC)O)C(=O)N[C@@H](C(C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |
规范 SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
A 20668 leucinostatin leucinostatin A leucinostatin A, hydrochloride leucinostatin A, monoacetate salt paecilotoxin A |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Leucinostatins from Purpureocillium lilacinum: A Technical Guide
Abstract
Leucinostatins, a family of non-ribosomally synthesized lipopeptides, exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, antitumor, and antiprotozoal properties.[1][2][3][4] First discovered in the 1970s, these complex natural products are primarily isolated from the fungus Purpureocillium lilacinum, an organism also recognized for its role as a biocontrol agent against plant-parasitic nematodes.[1][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of leucinostatins from P. lilacinum. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to facilitate further research and development in this area.
Introduction: The Leucinostatin Family of Peptaibiotics
Leucinostatins belong to the peptaibiotic class of secondary metabolites, characterized by a high content of non-proteinogenic amino acids, an N-terminal acyl group, and a C-terminal amino alcohol.[1][3] The family is diverse, with numerous analogs identified, including leucinostatins A, B, D, F, H, K, and Y, each with unique structural modifications that influence their biological activity.[5] The core structure typically consists of nine amino acid residues.[6] Their potent biological activities, such as the inhibition of mitochondrial function, make them promising candidates for the development of new therapeutic agents.[7][8][9]
Purpureocillium lilacinum, formerly known as Paecilomyces lilacinus and originally classified under Penicillium, is the most prominent producer of leucinostatins.[3][4] This filamentous fungus is commonly found in soil and has been commercialized as a biocontrol agent, highlighting its capacity to produce bioactive secondary metabolites.[1][3]
Biosynthesis of Leucinostatins in Purpureocillium lilacinum
The biosynthesis of leucinostatins in P. lilacinum is governed by a dedicated gene cluster, with a non-ribosomal peptide synthetase (NRPS) designated as LcsA serving as the core enzyme.[1][3] This multimodular enzyme is responsible for the sequential assembly of the peptide backbone. The gene cluster also contains genes encoding for tailoring enzymes, such as acyl-CoA ligases and thioesterases, which are crucial for the modification and release of the final this compound molecule.[4]
Genetic studies have identified key regulatory elements within this cluster. For instance, the transcription factor lcsL has been shown to be essential for the expression of the biosynthetic genes; its disruption leads to an undetectable level of this compound production.[10] Conversely, overexpression of another transcription factor, lcsF, has been demonstrated to enhance the production of leucinostatins A and B.[1][2][3]
Below is a diagram illustrating the proposed biosynthetic pathway for this compound A.
Caption: Proposed biosynthetic pathway of this compound A in P. lilacinum.
Isolation and Purification of Leucinostatins
The isolation of leucinostatins from P. lilacinum is a multi-step process that begins with fungal fermentation, followed by extraction and a series of chromatographic purification steps. The general workflow is outlined below.
Caption: General experimental workflow for the isolation and purification of leucinostatins.
Detailed Experimental Protocols
-
Inoculum Preparation: Inoculate a suitable seed culture medium (e.g., Potato Dextrose Broth - PDB) with a pure culture of Purpureocillium lilacinum. Incubate at 28°C on a rotary shaker at 150 rpm for 2-3 days.
-
Production Culture: Inoculate the production medium (e.g., PDB) with the seed culture (e.g., 1x10^5 conidia per mL).[1]
-
Incubation: Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 8 days.[1] this compound production is typically induced in PDB medium.[1][3]
-
Solvent Partitioning: After incubation, extract the culture medium with an equal volume of ethyl acetate (EtOAc).[1]
-
Repeated Extraction: Repeat the extraction process three times to ensure a comprehensive recovery of the lipophilic leucinostatins.[1]
-
Concentration: Combine the organic phases and concentrate under reduced pressure to yield the crude extract.
The crude extract is a complex mixture of metabolites requiring multiple chromatographic steps for the isolation of individual leucinostatins.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing leucinostatins.
-
-
Size-Exclusion Chromatography:
-
Stationary Phase: Sephadex LH-20.[11]
-
Mobile Phase: An organic solvent such as methanol.
-
Purpose: To separate compounds based on their size, further purifying the this compound-containing fractions.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection (e.g., at 210 nm) and/or mass spectrometry.
-
Outcome: Isolation of pure this compound analogs.
-
Structural Characterization
The definitive structures of the isolated leucinostatins are determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.[11] Tandem MS (MS/MS) is employed to sequence the peptide backbone by analyzing the fragmentation patterns.[7][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, ROESY) is utilized to elucidate the complete chemical structure, including the stereochemistry of the amino acid residues.[7][11][12][14]
Quantitative Data on this compound Production
Quantitative analysis of this compound production is crucial for optimizing fermentation conditions and for metabolic engineering efforts. While absolute yields can vary significantly depending on the strain and culture conditions, genetic manipulation has shown a clear impact on production levels.
| Genetic Modification in P. lilacinum | Target Gene/Factor | Effect on this compound Production | Reference |
| Overexpression | lcsF (Transcription Factor) | 1.5-fold increase in Leucinostatins A and B | [1][2][3] |
| Disruption | lcsL (Transcription Factor) | Production decreased to undetectable levels | [10] |
| Disruption | lcsA (NRPS) | Abolished this compound A and B production | [4] |
| Disruption | lcsC (PKS-like) | Abolished this compound A and B production | [4] |
| Disruption | lcsD (Acyl-CoA Ligase) | Abolished this compound A and B production | [4] |
| Disruption | lcsE (Thioesterase) | Abolished this compound A and B production | [4] |
Conclusion and Future Perspectives
The leucinostatins produced by Purpureocillium lilacinum represent a fascinating and medicinally important class of natural products. The methodologies for their isolation and characterization are well-established, providing a solid foundation for further research. Future efforts in this field will likely focus on several key areas:
-
Strain Improvement: Genetic engineering of P. lilacinum, such as the targeted overexpression of key transcription factors, holds significant promise for increasing production yields.
-
Bio-prospecting: Screening of other fungal isolates, particularly from unique ecological niches, may lead to the discovery of novel this compound analogs with improved therapeutic properties.
-
Total Synthesis and Analogue Development: The total synthesis of leucinostatins allows for the creation of novel derivatives with enhanced activity, selectivity, and pharmacokinetic properties.
-
Elucidation of Mode of Action: A deeper understanding of the molecular targets and signaling pathways affected by leucinostatins will be critical for their development as therapeutic agents.
This guide provides a comprehensive technical overview to support and inspire continued research into the discovery, isolation, and application of these remarkable fungal metabolites.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Metabolites of Purpureocillium lilacinum | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional genetic analysis of the this compound biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricate Architectures of Leucinostatins A and B: A Technical Guide to Their Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of potent peptide antibiotics produced by various fungi, including Paecilomyces lilacinus.[1] First isolated in the 1970s, these complex natural products have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1] This technical guide provides an in-depth exploration of the structural elucidation of the two primary congeners, Leucinostatin A and B. We will delve into the key experimental methodologies, present the quantitative data that underpinned their structural determination, and visualize the logical workflow of this scientific endeavor. The structural knowledge of these molecules is paramount for understanding their mechanism of action and for guiding synthetic efforts toward novel therapeutic agents.
The core structure of the leucinostatins is a nonapeptide, featuring a number of unusual and non-proteinogenic amino acid residues.[1] The structural elucidation of these molecules was a significant challenge, requiring the synergistic application of various advanced analytical techniques. This guide will detail the pivotal role of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, amino acid analysis, and X-ray crystallography in piecing together the molecular puzzle of Leucinostatins A and B.
The Path to Elucidation: A Workflow Overview
The structural determination of Leucinostatins A and B followed a systematic and multi-pronged approach. The logical flow of this process, from initial isolation to the final three-dimensional structure, is depicted in the workflow diagram below. This intricate process involved the initial separation and purification of the individual compounds, followed by the determination of their elemental composition and molecular weight. Subsequently, the constituent amino acids were identified and quantified. The sequence of these amino acids and other structural moieties was then pieced together using advanced spectroscopic techniques, and finally, the absolute stereochemistry was confirmed through total synthesis and X-ray crystallography.
References
The Dual-Faceted Assault of Leucinostatin on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins, a class of nonapeptide mycotoxins, exert potent biological effects, primarily through the targeted disruption of mitochondrial function. This technical guide provides an in-depth analysis of the intricate mechanisms by which Leucinostatin compromises the powerhouse of the cell. Possessing a dual-faceted mode of action, this compound acts as a potent inhibitor of mitochondrial F1Fo-ATP synthase at lower concentrations and as an uncoupler of oxidative phosphorylation at higher concentrations. This guide will dissect these mechanisms, present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Core Mechanism of Action: A Biphasic Attack
This compound's interaction with mitochondria is characterized by a concentration-dependent biphasic mechanism. This duality underscores its potency and complexity as a mitochondrial toxin.
-
Low Concentration: Inhibition of ATP Synthase: At nanomolar concentrations, this compound specifically targets and inhibits the F1Fo-ATP synthase complex, the terminal enzyme of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3][4] This inhibition is thought to occur through binding to the Fo subunit of the complex, effectively stalling the rotary mechanism that drives ATP synthesis.[5] This leads to a cessation of ATP production and an inhibition of state 3 respiration (ADP-stimulated oxygen consumption).[1][3]
-
High Concentration: Uncoupling of Oxidative Phosphorylation: As the concentration of this compound increases, it exhibits uncoupling activity.[1][3][6][7] This is attributed to its ability to act as an ionophore, facilitating the transport of cations across the inner mitochondrial membrane.[8][9] This ionophoric activity dissipates the proton motive force (PMF), the electrochemical gradient essential for ATP synthesis, leading to an uncontrolled increase in oxygen consumption without concomitant ATP production (uncoupled respiration). This action also contributes to the destabilization and loss of the mitochondrial membrane potential (ΔΨm).[8]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various mitochondrial and cellular parameters.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Organism/System | This compound Variant | Concentration | Reference |
| State 3 Respiration Inhibition | Rat Liver Mitochondria | This compound A and B | 240 nM (complete inhibition) | [3] |
| ATP Synthase Inhibition (Ki) | Yeast Mitochondria | This compound A | ~30 nM | [1][4] |
| ATP Synthesis Inhibition | Human Fibroblasts | This compound A | 50 nM (~60% decrease in respiration) | [1] |
| Cytotoxicity (IC50) | Human Nucleated Cells | This compound A | ~47 nM | [10][11] |
Table 2: Lethal Doses of this compound
| Administration Route | Animal Model | This compound Variant(s) | LD50 | Reference |
| Intraperitoneal | Mice | Leucinostatins | 1.8 mg/kg | [7] |
| Oral | Mice | Leucinostatins | 5.4 - 6.3 mg/kg | [7] |
Key Signaling and Mechanistic Pathways
The following diagrams illustrate the proposed mechanisms of this compound's action on mitochondria.
Caption: Dual mechanism of this compound on mitochondrial oxidative phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline protocols for key experiments used to elucidate this compound's effects.
Isolation of Mitochondria from Rat Liver
This protocol is foundational for in vitro studies of mitochondrial function.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Homogenizer (Teflon pestle).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal care protocols and excise the liver.
-
Mince the liver tissue in ice-cold Isolation Buffer I.
-
Homogenize the tissue with a Teflon pestle at 1,600 rpm.
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet by resuspending in 20 mL of Isolation Buffer I and centrifuging again at 10,000 x g for 10 minutes at 4°C.
-
Repeat the wash step with Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Keep the isolated mitochondria on ice and use within 4-6 hours for functional assays.[12]
Measurement of Mitochondrial Oxygen Consumption
This assay directly assesses the impact of this compound on the electron transport chain and oxidative phosphorylation.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2.
-
Substrates (e.g., glutamate, malate, succinate).
-
ADP.
-
This compound.
-
Oligomycin (ATP synthase inhibitor control).
-
FCCP or CCCP (uncoupler control).
Procedure:
-
Calibrate the oxygen electrodes of the respirometer.
-
Add isolated mitochondria to the respiration buffer in the respirometer chamber at a final concentration of 0.05-0.1 mg/mL.
-
Add respiratory substrates to initiate state 2 respiration (substrate-dependent, ADP-limited).
-
Add a known amount of ADP to induce state 3 respiration (active phosphorylation).
-
Introduce this compound at various concentrations and record the change in oxygen consumption rate.
-
At low concentrations, expect a decrease in state 3 respiration. At higher concentrations, expect an increase in oxygen consumption indicative of uncoupling.
-
Use oligomycin and FCCP as controls to confirm the inhibition of ATP synthase and uncoupling, respectively.[1][12][13]
Caption: Workflow for measuring mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay determines the effect of this compound on the integrity of the inner mitochondrial membrane potential.
Materials:
-
Intact cells or isolated mitochondria.
-
Fluorescent dyes sensitive to ΔΨm (e.g., TMRE, TMRM, JC-1, MitoTracker Red CMXRos).[8][14][15][16]
-
Fluorescence microscope, flow cytometer, or microplate reader.
-
This compound.
-
CCCP (positive control for depolarization).
Procedure for Intact Cells:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified duration.
-
In the final 15-30 minutes of treatment, add the ΔΨm-sensitive dye (e.g., 20-100 nM TMRE) to the culture medium.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Analyze the fluorescence intensity using the chosen instrument. A decrease in fluorescence indicates mitochondrial depolarization.
-
Include a positive control group treated with CCCP to induce complete depolarization.[8][14]
Concluding Remarks
This compound's potent and multifaceted attack on mitochondrial function makes it a valuable tool for studying mitochondrial bioenergetics and a compound of interest in drug development, particularly in the fields of oncology and parasitology.[8][10][17] Its ability to inhibit ATP synthase and induce uncoupling highlights the delicate balance required for maintaining mitochondrial integrity and cellular viability. The experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially exploit the complex mitochondrial effects of this compound.
References
- 1. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 3. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of this compound B, an uncoupler on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nonapeptide this compound A acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for Mitochondria Function | Thermo Fisher Scientific - TR [thermofisher.com]
- 15. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 16. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Leucinostatin as an Uncoupler of Oxidative Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins, a class of nonapeptide antibiotics produced by fungi, exhibit a dual mechanism of action on mitochondrial bioenergetics. At lower nanomolar concentrations, they act as potent inhibitors of F1Fo-ATP synthase. However, at higher concentrations, they function as uncouplers of oxidative phosphorylation, dissipating the mitochondrial proton gradient. This technical guide provides an in-depth analysis of leucinostatin's uncoupling activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.
Introduction
Leucinostatins are fungal metabolites with a broad spectrum of biological activities, including antimicrobial, antitumor, and immunosuppressive effects[1][2]. Their primary intracellular target is the mitochondrion, where they interfere with the crucial process of oxidative phosphorylation[3]. This interference manifests in a concentration-dependent biphasic manner: inhibition of ATP synthesis at low concentrations and uncoupling at higher concentrations[4][5]. This dual effect makes leucinostatins and their synthetic derivatives, such as lefleuganan, intriguing molecules for research and potential therapeutic development, particularly in the context of diseases like cancer and parasitic infections where mitochondrial metabolism is a key therapeutic target[6][7][8]. Understanding the precise mechanisms of action, particularly their uncoupling properties, is critical for harnessing their full potential.
Mechanism of Action: From ATP Synthase Inhibition to Uncoupling
This compound's interaction with the inner mitochondrial membrane is multifaceted. Its hydrophobic nature allows it to insert into the lipid bilayer, where it can exert its effects.
At low concentrations (typically < 200 nM) , this compound A specifically targets and inhibits the F1Fo-ATP synthase. It is believed to bind to the c-subunit of the Fo domain, thereby blocking the proton channel and preventing the synthesis of ATP[6][9]. This inhibitory action leads to a hyperpolarization of the mitochondrial membrane, as the proton-pumping activity of the electron transport chain continues, but the proton influx through ATP synthase is blocked[6][10].
At higher concentrations (typically > 200-240 nM) , this compound A transitions to acting as an uncoupler[4][5][6]. In this role, it acts as a protonophore, creating a pathway for protons to leak back across the inner mitochondrial membrane, bypassing the ATP synthase. This dissipation of the proton motive force uncouples electron transport from ATP synthesis. The energy stored in the proton gradient is released as heat instead of being used for ATP production. This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient[6][9].
The following diagram illustrates this dual mechanism of action:
References
- 1. agscientific.com [agscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dual Inhibitory Effects of the Peptide Antibiotics Leucinostatins on Oxidative Phosphorylation in Mitochondria [jstage.jst.go.jp]
- 5. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. pubs.acs.org [pubs.acs.org]
The Biological Activities of Leucinostatin Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins are a family of non-ribosomal lipopeptide antibiotics primarily produced by fungi such as Purpureocillium lilacinum and Ophiocordyceps spp.[1][2]. These complex peptides exhibit a remarkable breadth of potent biological activities, including antimicrobial, anticancer, and antiprotozoal effects[1][3]. Their primary mechanism of action involves the potent inhibition of mitochondrial function, specifically targeting ATP synthase and uncoupling oxidative phosphorylation[2][4]. This disruption of cellular energy metabolism triggers downstream effects, including the inhibition of key signaling pathways like mTORC1, leading to cytostatic and cytotoxic outcomes[2][5]. This guide provides an in-depth overview of the biological activities of Leucinostatins, summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying molecular pathways.
Core Mechanism of Action: Mitochondrial Disruption
The primary mode of action for Leucinostatin peptides is the profound disruption of mitochondrial function. This multifaceted attack on the cell's powerhouse underlies most of their observed biological effects.
-
Inhibition of ATP Synthase : Leucinostatins are potent inhibitors of mitochondrial F1Fo-ATP synthase[2][6]. By binding to this critical enzyme complex, they block the synthesis of ATP, depriving the cell of its primary energy currency. This activity is comparable to other known ATP synthase inhibitors like oligomycin[2][5]. The hydroxyleucine residue at position 7 within the this compound A structure has been identified as a key moiety responsible for specific and potent ATP synthase inhibition[6].
-
Uncoupling of Oxidative Phosphorylation : At higher concentrations, Leucinostatins can act as uncoupling agents, dissipating the mitochondrial membrane potential[4][7]. This action disrupts the proton gradient necessary for ATP synthesis, further crippling cellular energy production.
-
Membrane Interaction and Ionophore Activity : The hydrophobic, peptide nature of Leucinostatins facilitates their interaction with cellular membranes[8]. They can insert into lipid bilayers, causing self-aggregation that alters membrane fluidity and can lead to the formation of pores or channels[8][9][10]. This ionophoric activity disrupts cellular homeostasis and can directly cause membrane damage, contributing to cytotoxicity[9][11].
Anticancer and Antiproliferative Activity
Leucinostatins have demonstrated significant anticancer potential across a range of human cancer cell lines. This activity is a direct consequence of their ability to induce a cellular energy crisis.
Inhibition of mTORC1 Signaling
A key pathway affected by this compound-induced energy stress is the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling cascade, a central regulator of cell growth, proliferation, and metabolism. By inhibiting ATP synthase, Leucinostatins cause a rapid and potent inhibition of mTORC1 signaling in sensitive cancer cells[2][5]. This leads to the dephosphorylation of downstream mTORC1 effectors such as S6 Kinase (S6K) and the ribosomal protein S6 (RPS6), ultimately arresting cell growth and proliferation[2]. This mechanism is particularly effective in the Luminal Androgen Receptor (LAR) subtype of Triple Negative Breast Cancer (TNBC)[2][5].
dot
Caption: this compound-mediated inhibition of mTORC1 signaling.
Modulation of Tumor-Stroma Interactions
In addition to direct effects on cancer cells, this compound A has been shown to modulate the tumor microenvironment. It can inhibit the growth of prostate cancer cells by reducing the expression of insulin-like growth factor-I (IGF-I) in the surrounding prostate stromal cells[12][13]. This disruption of crucial tumor-stromal communication highlights a novel indirect mechanism of its antitumor action[13].
Quantitative Anticancer Data
The antiproliferative and cytotoxic activities of various Leucinostatins against different cancer cell lines are summarized below.
| This compound | Cell Line | Cancer Type | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| This compound A | DU-145 | Prostate Cancer | Co-culture growth | Potent Inhibition | [13] |
| This compound A | PANC-1, BxPC-3 | Pancreatic Cancer | MTT (glucose-deprived) | Selective Cytotoxicity | [14] |
| This compound A | K562 | Myelogenous Leukemia | CCK-8 | ~47 nM | [15][16] |
| This compound Mix | L1210 | Murine Leukemia | Cell Growth | Complete inhibition at 0.5 µg/mL | [9][11] |
| This compound B | MDA-MB-453 | Breast Cancer (TNBC, LAR) | SRB | Potent Cytostatic Activity | [2][5] |
| This compound B | SUM185PE | Breast Cancer (TNBC, LAR) | SRB | Potent Cytostatic Activity | [2] |
Antimicrobial and Antiprotozoal Activity
Leucinostatins were first identified for their antibiotic properties and exhibit a broad spectrum of activity against various pathogens.[17] Their high potency, particularly against protozoan parasites, has generated significant interest.
Antibacterial and Antifungal Activity
Leucinostatins are active against Gram-positive bacteria and a wide range of fungi, including yeasts and filamentous fungi[10][14]. They also show inhibitory effects against plant-pathogenic oomycetes, such as Phytophthora infestans, the causative agent of potato late blight[1][18].
| This compound | Organism Type | Reported MIC Range | Reference |
| This compound A/B Mix | Gram-positive bacteria | 2.5 - 100 µM | [10] |
| This compound A/B Mix | Fungi | 10 - 25 µM | [10] |
Antiprotozoal Activity
The most striking bioactivity of Leucinostatins is their exceptionally potent effect against protozoan parasites. They are among the most powerful antiprotozoal agents discovered, with activity in the low nanomolar to picomolar range[6][10]. Their primary target in these organisms is also the mitochondrion, an organelle that is essential for parasite survival[6][15].
-
Plasmodium falciparum (Malaria): this compound A inhibits the asexual erythrocytic development of P. falciparum with an EC₅₀ of just 0.05 nM[8]. It also effectively blocks the transmission of the parasite to mosquitoes[8][15].
-
Trypanosoma brucei (African Sleeping Sickness): this compound A shows an IC₅₀ of 2.8 nM against T. brucei, and this compound B has demonstrated curative effects in mouse models of the disease[3][10].
-
Trypanosoma cruzi (Chagas Disease): Multiple Leucinostatins, including A, B, and F, are potent inhibitors of the intracellular amastigote form of T. cruzi[19]. This compound B has also shown efficacy in suppressing parasite proliferation in an in vivo mouse model[19].
| This compound | Parasite | Activity Type | Value (IC₅₀/EC₅₀) | Reference |
| This compound A | Plasmodium falciparum | Asexual Stage Inhibition | 0.05 nM | [8] |
| This compound A | Plasmodium falciparum | Transmission Blocking | 0.4 - 0.9 nM | [10] |
| This compound A | Trypanosoma brucei | In vitro Inhibition | 2.8 nM | [3][10] |
| This compound B | Trypanosoma brucei | In vivo Efficacy | Curative at 4 x 1.0 mg/kg | [10] |
| This compound A | T. b. rhodesiense | In vitro Inhibition | 0.33 nM | [10] |
| This compound B | T. b. rhodesiense | In vitro Inhibition | 0.82 nM | [10] |
| This compound B | Trypanosoma cruzi | In vivo Suppression | Significant Reduction | [19] |
Experimental Protocols & Methodologies
The following section details common experimental protocols used to characterize the biological activities of this compound peptides.
Antiproliferative/Cytotoxicity Assays
dot
Caption: General workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Sulforhodamine B (SRB) Assay Protocol [2]
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well microtiter plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound peptides (and appropriate vehicle controls, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Fixation: Gently aspirate the media and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Dye Removal: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the optical density (absorbance) on a plate reader at a wavelength of approximately 510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
Other common assays include the MTT and CCK-8 assays, which measure metabolic activity as an indicator of cell viability.[14][16]
Western Blot for Signaling Pathway Analysis[2]
-
Cell Lysis: Treat cells with this compound for the desired time points (e.g., 2, 6, 18 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel (e.g., 10% Bolt Bis-Tris gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., P-S6K, total S6K, P-RPS6, total RPS6, P-mTOR, total mTOR) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
-
Preparation: Prepare a two-fold serial dilution of the this compound peptide in a 96-well plate using an appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.
Conclusion
This compound peptides are potent, multifunctional natural products with a well-defined mechanism of action centered on the disruption of mitochondrial ATP synthesis. This primary action translates into significant anticancer, antifungal, and exceptionally powerful antiprotozoal activities. Their ability to inhibit the mTORC1 signaling pathway in cancer and their nanomolar efficacy against parasites like Plasmodium and Trypanosoma make them compelling scaffolds for drug discovery and development. Further research into structure-activity relationships may yield derivatives with improved therapeutic indices, potentially unlocking the clinical potential of this remarkable class of peptides.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 2. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: this compound A and B, alamethicin I and tsushimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioaustralis.com [bioaustralis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leucinostatins from fungal extracts block malaria transmission to mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of the peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Action of the Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
The Leucinostatin Family: A Technical Guide to a Potent Class of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Leucinostatin family of natural products represents a potent class of non-ribosomal lipopeptides primarily produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus) and other species such as Paecilomyces marquandii and Acremonium sp.[1][2]. First reported in 1973, this family has since expanded to include over 20 structurally related analogues, designated alphabetically (this compound A, B, C, etc.).[3] These compounds are characterized by a peptide backbone of nine amino acid residues, many of which are non-proteinogenic, an N-terminal fatty acid moiety, and a C-terminal diamine.[1] Leucinostatins exhibit a broad spectrum of potent biological activities, including antimicrobial, antifungal, antiprotozoal, and antitumor properties, making them a subject of significant interest in drug discovery and development.[4][5][6] Their primary mechanism of action involves the disruption of mitochondrial function, specifically by destabilizing the inner mitochondrial membrane and inhibiting ATP synthase.[4][7][8][9]
Chemical Structure and Biosynthesis
The archetypal member of the family, this compound A, possesses a complex structure comprising unusual amino acids such as 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), hydroxyleucine (HyLeu), and α-aminoisobutyric acid (AIB).[1] The biosynthesis of Leucinostatins is orchestrated by a dedicated gene cluster, with the core non-ribosomal peptide synthetase (NRPS) LcsA, which is composed of ten modules, playing a central role.[1] Genetic manipulation studies have begun to unravel the intricate enzymatic machinery responsible for the assembly of these complex molecules.[1][10]
Biological Activity
Leucinostatins have demonstrated significant in vitro and in vivo efficacy against a range of targets. Their potent antiprotozoal activity is particularly noteworthy, with some derivatives exhibiting sub-nanomolar IC50 values against parasites like Trypanosoma brucei and Plasmodium falciparum.[3] The antimicrobial activity extends to various Gram-positive bacteria and fungi.[3] Furthermore, their cytotoxic effects against various cancer cell lines have positioned them as potential leads for anticancer drug development.[4][11] However, the therapeutic potential of native Leucinostatins is hampered by their high toxicity to mammalian cells.[3][7] This has spurred efforts in synthetic chemistry to generate derivatives with improved selectivity indices.[3]
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound family members and their derivatives.
Table 1: Antiprotozoal and Cytotoxic Activities of this compound A and Derivatives
| Compound | Target Organism/Cell Line | IC50 (nM) | Cytotoxicity (L6 cells) IC50 (nM) | Selectivity Index (SI) |
| This compound A | Trypanosoma brucei rhodesiense | 0.4 | 140 | 350 |
| Derivative 2 (ZHAWOC6025) | Trypanosoma brucei rhodesiense | 0.5 | 730 | 1460 |
| Derivative 4 (ZHAWOC6027) | Trypanosoma brucei rhodesiense | 0.3 | 590 | 1967 |
| This compound A | Plasmodium falciparum | 0.4 - 0.9 | - | - |
| Derivative 2 | Plasmodium falciparum | 4.8 | - | - |
| Derivative 4 | Plasmodium falciparum | 5.4 | - | - |
| This compound A | Human nucleated cells | ~47 | - | - |
Data compiled from Brand et al.[3] and Niu et al.[12]
Table 2: Antimicrobial Activity of Leucinostatins
| Compound | Target Organism | MIC (µM) |
| Leucinostatins | Fungi (21 species) | 10 - 25 |
| Leucinostatins | Gram-positive bacteria | 2.5 - 100 |
Data compiled from Brand et al.[3]
Table 3: In Vivo Toxicity of Leucinostatins A and B in Mice
| Compound | Administration Route | LD50 (mg/kg) |
| This compound A | Intraperitoneal (ip) | 1.8 |
| This compound B | Intraperitoneal (ip) | 1.8 |
| This compound A | Oral | 5.4 |
| This compound B | Oral | 6.3 |
Data compiled from Mikami et al. as cited in Brand et al.[3] and Fukushima et al.[7]
Key Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of Leucinostatins on mammalian cell lines.
Materials:
-
96-well microtiter plates
-
Mammalian cell line of interest (e.g., L6, HEK293)
-
Complete cell culture medium
-
This compound compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[13][14][15]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable microbial growth medium
-
Bacterial or fungal strain of interest
-
This compound compound dissolved in a suitable solvent
-
Spectrophotometer
-
Microplate incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound compound in the 96-well plate using MHB.
-
Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][10][16]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential induced by Leucinostatins.
Materials:
-
Cells of interest cultured on glass-bottom dishes or in 96-well plates
-
JC-1 staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with the this compound compound at the desired concentration and for the desired time. Include a positive control (e.g., CCCP or FCCP, which are uncouplers that dissipate the mitochondrial membrane potential) and a negative control (vehicle-treated cells).
-
JC-1 Staining: Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark for 15-30 minutes at 37°C.
-
Washing: Wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.
-
Fluorescence Measurement:
-
Microscopy: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. Capture images using appropriate filter sets.
-
Plate Reader: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence.
-
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[11]
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the measurement of cellular respiration using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cells of interest
-
Seahorse XF Assay Medium
-
This compound compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to attach and form a monolayer.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Compound Loading: Load the this compound compound and the mitochondrial stress test compounds into the injection ports of the sensor cartridge.
-
OCR Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure key parameters of mitochondrial function:
-
This compound: To observe its direct effect on respiration.
-
Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupler): To determine the maximal respiration rate.
-
Rotenone/Antimycin A (Complex I and III inhibitors): To measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates the OCR at different stages of the experiment, allowing for a detailed analysis of how the this compound affects mitochondrial respiration.[7][8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Leucinostatins.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the MIC antimicrobial assay.
Conclusion
The this compound family of natural products continues to be a promising source of bioactive compounds with potential applications in infectious diseases and oncology. Their potent, albeit non-selective, biological activity underscores the need for further research into their mechanism of action and for the development of synthetic analogues with improved therapeutic windows. The detailed protocols and summarized data provided in this guide aim to facilitate further investigation into this fascinating class of molecules by researchers in both academia and industry. The continued exploration of Leucinostatins and their derivatives may yet yield novel therapeutic agents to address unmet medical needs.
References
- 1. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Structure of this compound B, an uncoupler on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. m.youtube.com [m.youtube.com]
Leucinostatin A: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin A is a potent peptide antibiotic belonging to the peptaibol family, a class of antimicrobial peptides known for their high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. First isolated from cultures of Paecilomyces lilacinus, this compound A has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antifungal, antibacterial, and pronounced antitumor properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound A, detailed experimental protocols for its characterization, and a comprehensive look into its mechanism of action. All quantitative data is summarized for clarity, and key biological pathways are visualized to facilitate understanding.
Physicochemical Properties
The unique chemical structure of this compound A underpins its biological activity. It is a nonapeptide with a complex molecular architecture that includes several uncommon amino acids.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₃ | [3] |
| Molecular Weight | 1218.6 g/mol | [3] |
| Appearance | White crystalline solid | |
| Melting Point | Not explicitly reported in the reviewed literature. | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | [1] |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
Spectroscopic Data
The structural elucidation of this compound A has been achieved through a combination of spectroscopic techniques. While a consolidated, publicly available dataset of all spectral information is not available, the following represents a summary of the types of data used for its characterization.
| Spectroscopic Technique | Description | Reference |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy have been instrumental in determining the complex amino acid sequence and the overall three-dimensional structure of this compound A in solution. | [1][4] |
| Infrared (IR) Spectroscopy | IR spectroscopy has been used to identify the characteristic functional groups present in the molecule, such as the amide bonds of the peptide backbone and hydroxyl groups. | [2][5] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have been crucial for confirming the molecular weight and for sequencing the peptide chain through fragmentation analysis. | [3][4] |
Experimental Protocols
The following sections outline generalized experimental methodologies for the isolation, purification, and characterization of this compound A, based on commonly employed techniques for natural product chemistry.
Isolation and Purification of this compound A
This compound A is typically isolated from the fermentation broth of Paecilomyces lilacinus. The general workflow involves extraction followed by chromatographic purification.[2]
1. Extraction:
-
The fungal culture filtrate is acidified and extracted with an organic solvent such as ethyl acetate.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of increasing polarity, for example, a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Alumina Column Chromatography: Fractions enriched with this compound A from the silica gel column are further purified using alumina column chromatography. A different solvent system, such as a hexane-acetone gradient, may be employed.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound A is often achieved by preparative reverse-phase HPLC.
Mechanism of Action
This compound A exerts its potent biological effects primarily by targeting cellular membranes, with a particularly significant impact on mitochondrial function. Its mechanism of action is multifaceted, involving ionophoric activity and direct inhibition of a key mitochondrial enzyme.[1][6][7]
Interaction with the Mitochondrial Inner Membrane
As a lipophilic peptide, this compound A can insert itself into the lipid bilayer of the inner mitochondrial membrane. This insertion disrupts the normal membrane potential and integrity.[1]
Uncoupling of Oxidative Phosphorylation
This compound A acts as an ionophore, creating pores in the inner mitochondrial membrane that allow for the leakage of protons (H⁺) from the intermembrane space back into the mitochondrial matrix. This dissipates the proton gradient that is essential for ATP synthesis via oxidative phosphorylation.[1]
Inhibition of ATP Synthase
A key molecular target of this compound A is the F₀ subunit of mitochondrial ATP synthase, the enzyme responsible for the final step of ATP production. Specifically, it has been shown to interact with the c-ring of the F₀ subunit. This binding event physically obstructs the proton channel, directly inhibiting the synthesis of ATP.[7][8] This dual mechanism of uncoupling oxidative phosphorylation and directly inhibiting ATP synthase leads to a severe depletion of cellular ATP, ultimately triggering apoptosis and cell death.
Conclusion
This compound A remains a molecule of significant interest for its potent and diverse biological activities. Its well-defined physicochemical properties and the elucidation of its mechanism of action provide a solid foundation for further research and development. The ability of this compound A to disrupt mitochondrial function through a dual mechanism highlights its potential as a lead compound in the development of novel anticancer and antimicrobial therapies. Further studies focusing on structure-activity relationships may lead to the design of analogues with improved therapeutic indices.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C62H111N11O13 | CID 101278422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new antibiotic, this compound, derived from Penicillium lilacinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Leucinostatin Biosynthesis Pathway in Fungi: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of Leucinostatins, a family of potent lipopeptide mycotoxins produced by various fungi, most notably Purpureocillium lilacinum. Leucinostatins exhibit a broad spectrum of biological activities, including antifungal, antitumor, and nematicidal properties, making their biosynthetic machinery a subject of significant interest for natural product chemists, molecular biologists, and drug development professionals. This document details the genetic organization, enzymatic functions, and regulatory networks governing Leucinostatin production, supplemented with experimental methodologies and quantitative data.
The this compound Gene Cluster (lcs)
The biosynthesis of Leucinostatins is orchestrated by a dedicated gene cluster, designated as the lcs cluster. In Purpureocillium lilacinum, this cluster spans approximately 100 kb and comprises around 20 genes responsible for the synthesis of the peptide backbone, the fatty acid side chain, and subsequent modifications, as well as regulation and transport.[1][2]
Table 1: Genes of the lcs Cluster in Purpureocillium lilacinum and Their Putative Functions
| Gene | Proposed Function | Domain Architecture/Homology | Experimental Evidence |
| lcsA | Non-ribosomal Peptide Synthetase (NRPS) | 10 C-A-PCP modules | Gene knockout abolishes this compound production.[1] |
| lcsB | Polyketide Synthase (PKS) | KS, AT, DH, cMT, ER, KR, ACP | Putatively involved in fatty acid precursor synthesis.[1][3] |
| lcsC | Polyketide Synthase (PKS) | KS, AT, DH, cMT, ER, KR, ACP | Gene knockout abolishes this compound production. Essential for fatty acid precursor synthesis.[4] |
| lcsD | Acyl-CoA Ligase | Gene knockout abolishes this compound production.[1] | |
| lcsE | Thioesterase | Gene knockout abolishes this compound production.[1] | |
| lcsF | Transcription Factor | Zn(II)2Cys6 | Overexpression increases this compound production 1.5-fold.[1][5] |
| lcsG | O-methyltransferase | S-adenosyl-L-methionine binding domain | Responsible for terminal N-methylation of the peptide.[3] |
| lcsI | Cytochrome P450 monooxygenase | Putative tailoring enzyme (e.g., hydroxylation).[1] | |
| lcsK | Acyltransferase | Putative tailoring enzyme. | |
| lcsL | bZIP Transcription Factor | Knockout leads to undetectable levels of Leucinostatins; overexpression increases production.[2][6] | |
| lcsM | Protein of unknown function | [1] | |
| lcsP | Aminotransferase | Putatively involved in the formation of the C-terminal diamine moiety. |
The this compound Biosynthetic Pathway
The biosynthesis of this compound A, a well-characterized member of the family, is a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway. The proposed pathway can be divided into three main stages: initiation, elongation, and termination/tailoring.
Initiation: The Fatty Acid Precursor
The pathway is initiated with the synthesis of a short fatty acid chain, 4-methylhex-2-enoic acid, which forms the N-terminal lipophilic tail of the this compound molecule. This is accomplished by a Polyketide Synthase, likely LcsC , which is a reducing PKS containing ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), enoylreductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains.[4] The synthesized polyketide is then activated by the acyl-CoA ligase LcsD and subsequently hydrolyzed by the thioesterase LcsE to be loaded onto the first module of the NRPS.[1][3]
Elongation: The NRPS Assembly Line
The core of the biosynthetic machinery is the large multi-modular Non-Ribosomal Peptide Synthetase LcsA . This enzyme is composed of ten modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[1] Each module typically contains a condensation (C) domain, an adenylation (A) domain for amino acid recognition and activation, and a peptidyl carrier protein (PCP) domain for tethering the growing chain.
The proposed sequence of amino acid incorporation by the ten modules of LcsA for this compound A is:
-
Module 1: 4-methyl-L-proline (MePro)
-
Module 2: 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA)
-
Module 3: Hydroxyleucine (HyLeu)
-
Module 4: α-aminoisobutyric acid (AIB)
-
Module 5: Leucine
-
Module 6: Leucine
-
Module 7: AIB
-
Module 8: AIB
-
Module 9: β-Alanine
-
Module 10: Alanine (later modified)
Termination and Tailoring
The completed decapeptide is released from the final PCP domain of LcsA. The C-terminal alanine is then believed to undergo a series of modifications, including a transamination reaction catalyzed by the putative aminotransferase LcsP , to form the final N1,N1-dimethylpropane-1,2-diamine (DPD) moiety. Further tailoring steps, such as hydroxylations, are likely carried out by enzymes encoded within the lcs cluster, such as the cytochrome P450 monooxygenase LcsI .[1] The O-methyltransferase LcsG is responsible for the terminal N-methylation of the peptide.[3]
Caption: Putative biosynthetic pathway of this compound A.
Regulation of this compound Biosynthesis
The expression of the lcs gene cluster is tightly regulated at the transcriptional level by at least two cluster-specific transcription factors:
-
lcsF : A putative Zn(II)2Cys6 transcription factor. Overexpression of lcsF has been shown to increase the production of Leucinostatins A and B by 1.5-fold.[1][5]
-
lcsL : A putative bZIP transcription factor. Disruption of lcsL leads to undetectable levels of Leucinostatins, while its overexpression enhances their production, indicating that lcsL is a crucial positive regulator of the pathway.[2][6]
The upstream signaling pathways that control the activity of LcsF and LcsL are currently not well understood and represent an area for future research.
Caption: Regulatory network of the this compound biosynthesis.
Quantitative Data on this compound Production
Quantitative analysis of this compound production is crucial for understanding the efficiency of the biosynthetic pathway and the impact of genetic modifications.
Table 2: this compound Production in Wild-Type and Mutant Strains of P. lilacinum
| Strain | Genotype | This compound A/B Production | Reference |
| Wild-Type | lcs cluster intact | Baseline production | [1] |
| ΔlcsA | Knockout of NRPS | Undetectable | [1] |
| ΔlcsC | Knockout of PKS | Undetectable | [4] |
| ΔlcsD | Knockout of Acyl-CoA Ligase | Undetectable | [1] |
| ΔlcsE | Knockout of Thioesterase | Undetectable | [1] |
| OE::lcsF | Overexpression of lcsF | 1.5-fold increase | [1][5] |
| ΔlcsL | Knockout of lcsL | Undetectable | [2][6] |
| OE::lcsL | Overexpression of lcsL | Increased production | [2][6] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway.
Gene Knockout using CRISPR-Cas9
The CRISPR-Cas9 system has been successfully employed for targeted gene disruption in P. lilacinum.[6]
Workflow for CRISPR-Cas9 Mediated Gene Knockout:
-
gRNA Design and Vector Construction: Design two or more specific guide RNAs (gRNAs) targeting the gene of interest. Clone the gRNA sequences into a Cas9 expression vector.
-
Protoplast Preparation: Grow P. lilacinum mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.
-
Transformation: Introduce the Cas9-gRNA plasmid and a selection marker into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
Selection and Screening: Select for transformants on a medium containing the appropriate selective agent. Screen putative mutants by PCR to confirm the deletion of the target gene.
-
Validation: Confirm the absence of the target gene transcript by RT-qPCR and the loss of this compound production by LC-MS.
Caption: Workflow for CRISPR-Cas9 gene knockout in P. lilacinum.
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative PCR (RT-qPCR) is used to quantify the expression levels of the lcs genes.
Methodology for RT-qPCR:
-
RNA Extraction: Isolate total RNA from fungal mycelia grown under this compound-producing and non-producing conditions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using gene-specific primers for the lcs genes and a reference gene (e.g., β-tubulin) for normalization. Use a SYBR Green-based detection method.
-
Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.
This compound Extraction and LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the primary method for the detection and quantification of Leucinostatins.
Protocol for this compound Analysis:
-
Extraction: Extract the fungal culture (both mycelia and broth) with an organic solvent such as ethyl acetate or methanol.
-
Sample Preparation: Evaporate the solvent and redissolve the crude extract in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
LC Separation: Separate the components of the extract using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing a small amount of formic acid.
-
MS Detection: Detect the eluted compounds using a mass spectrometer in positive ion mode. Leucinostatins can be identified by their characteristic mass-to-charge ratios (m/z) and fragmentation patterns in MS/MS analysis. Quantification can be achieved by comparing the peak areas to a standard curve of purified this compound.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthesis pathway in P. lilacinum has provided a solid foundation for understanding the production of these complex and bioactive molecules. The identification of the lcs gene cluster and the characterization of key enzymes and regulatory factors have opened up avenues for the rational engineering of this pathway to enhance the production of known Leucinostatins or to generate novel analogs with improved therapeutic properties.
Future research should focus on:
-
Detailed enzymatic characterization: Elucidating the precise catalytic mechanisms of all the tailoring enzymes within the lcs cluster.
-
Regulatory network analysis: Unraveling the upstream signaling pathways that control the expression of the lcs cluster in response to environmental and developmental cues.
-
Heterologous expression: Expressing the lcs cluster in a heterologous host to facilitate pathway engineering and the production of novel Leucinostatins.
-
Quantitative modeling: Developing a systems-level understanding of the pathway to predict and optimize this compound production.
By addressing these research questions, the scientific community can further unlock the potential of Leucinostatins as valuable lead compounds for the development of new drugs and agrochemicals.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 6. Functional genetic analysis of the this compound biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Leucinostatin for Antimicrobial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins are a class of peptide antibiotics produced by various fungi, notably Purpureocillium lilacinum.[1] These non-ribosomally synthesized peptides have garnered significant interest due to their broad spectrum of biological activities, including potent antimicrobial effects. This technical guide provides an in-depth overview of the initial screening of Leucinostatin for its antimicrobial properties. It details standardized experimental protocols for determining antimicrobial susceptibility, summarizes available quantitative data on its activity, and illustrates the experimental workflow and proposed mechanism of action.
Introduction to this compound
Leucinostatins are complex peptide antibiotics that have demonstrated considerable activity against a range of pathogenic microorganisms.[2] Notably, their efficacy has been observed against various fungi and Gram-positive bacteria.[2] The primary mechanism of action for Leucinostatins is believed to be the disruption of cellular membranes, with a particular impact on mitochondrial function.[2] This guide focuses on the foundational assays used to characterize the antimicrobial profile of this compound, providing a framework for its initial evaluation as a potential therapeutic agent.
Experimental Protocols for Antimicrobial Screening
The initial assessment of a novel antimicrobial agent like this compound typically involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The two most common methods for this are the broth microdilution and agar disk diffusion assays.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.
Materials:
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (growth control, no antibiotic)
-
Negative control (sterility control, no inoculum)
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in the appropriate broth directly in the 96-well microtiter plate. The concentration range should be selected to likely encompass the MIC.
-
Inoculum Preparation: The test microorganism is cultured overnight and then suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well containing the this compound dilution is inoculated with the standardized microbial suspension.
-
Controls: A well with only broth and inoculum serves as the positive control for growth, while a well with only broth serves as the negative control for sterility.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for fungal growth.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound-impregnated filter paper disks (typically 6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of the MHA plate to ensure a confluent lawn of growth.
-
Application of Disks: The this compound-impregnated disks are aseptically placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated in an inverted position at 35-37°C for 16-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of no growth around each disk is measured in millimeters. The size of this zone is indicative of the microorganism's susceptibility to this compound.
Quantitative Antimicrobial Activity of this compound
The antimicrobial activity of this compound has been evaluated against a variety of microorganisms. The following tables summarize the available quantitative data. It is important to note that this compound is often isolated as a complex of related compounds, primarily this compound A and B.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Mixture of A and B)
| Microbial Group | MIC Range (µM) |
| Fungi (21 species) | 10 - 25[2] |
| Gram-positive bacteria | 2.5 - 100[2] |
Table 2: Antimicrobial Activity of this compound B2 by Disk Diffusion
| Microorganism | Result (at 40 µ g/disc ) |
| Staphylococcus aureus (MRSA) | Active[3] |
| Bacillus subtilis | Active[3] |
| Candida albicans | Active[3] |
| Escherichia coli | Inactive[3] |
| Pseudomonas aeruginosa | Inactive[3] |
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for the initial screening of this compound's antimicrobial activity using both broth microdilution and agar disk diffusion methods.
Proposed Mechanism of Action of this compound
This compound's antimicrobial effect is primarily attributed to its interaction with and disruption of cellular membranes, leading to a cascade of events that culminate in cell death. A key target is the mitochondrial membrane.
Conclusion
The initial screening of this compound reveals its potential as a broad-spectrum antimicrobial agent, particularly against fungi and Gram-positive bacteria. The standardized protocols outlined in this guide provide a robust framework for the preliminary evaluation of its antimicrobial activity. Further research is warranted to elucidate the precise MIC values against a wider array of clinically significant pathogens and to further investigate its mechanism of action for potential therapeutic development. The significant cytotoxicity of Leucinostatins, however, remains a critical consideration for their future clinical applications.[2]
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on Exploratory Studies of Leucinostatin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of Leucinostatins, a family of peptide antibiotics. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the mechanisms of action, experimental protocols, and cytotoxic effects of these compounds on various cell lines.
Core Concepts of Leucinostatin Cytotoxicity
Leucinostatins are mycotoxins produced by various fungi, including Purpureocillium lilacinum and Ophiocordyceps spp.[1][2]. These peptides have garnered significant interest due to their potent antimicrobial and antitumor activities[3][4]. Their cytotoxic effects are primarily attributed to their ability to disrupt cellular membranes and interfere with mitochondrial function, ultimately leading to cell death[3][5][6].
The primary mechanism of this compound-induced cytotoxicity involves the permeabilization of cell membranes, a process influenced by the lipid composition of the membrane[4]. Studies on liposomes have shown that Leucinostatins' activity is enhanced in membranes with lower cholesterol levels[4]. This interaction with the cell membrane is believed to be the initial step that triggers subsequent intracellular events, including the inhibition of protein synthesis[3][4].
A crucial aspect of this compound cytotoxicity is its impact on mitochondria. These peptides act as uncoupling agents of oxidative phosphorylation and can inhibit ATP synthase, leading to a disruption of the mitochondrial membrane potential (ΔΨm) and cellular energy metabolism[2][5][6]. This mitochondrial dysfunction is a key factor in the induction of apoptosis, or programmed cell death, in cancer cells[1][7].
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic potency of Leucinostatins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population[8][9]. The IC50 values for Leucinostatins vary depending on the specific analogue, the cell line being tested, and the duration of exposure.
| This compound Analogue | Cell Line | IC50 Value | Exposure Time | Assay Method | Reference |
| This compound A | L1210 (murine leukemia) | 0.5 µg/mL | Not Specified | Cell Growth Inhibition | [3][4] |
| This compound A | HEK293 (human embryonic kidney) | Not Specified | Not Specified | MTT Assay | [10] |
| This compound A | K562 (human immortalized myelogenous leukemia) | Not Specified | Not Specified | CCK-8 Kit | [10] |
| This compound A | DU-145 (human prostate cancer) | Not Specified | Not Specified | Not Specified | [2] |
| This compound A | L6 (rat myoblast) | 259 nM | Not Specified | Not Specified | [11] |
| This compound Y | Human pancreatic cancer cells | Not Specified | Not Specified | Not Specified | [1][12] |
| This compound B | MDA-MB-453 (TNBC) | Selectively cytostatic | Not Specified | Not Specified | [2] |
| This compound B | SUM185PE (TNBC) | Selectively cytostatic | Not Specified | Not Specified | [2] |
| Lefleuganan (derivative) | L6 (rat myoblast) | 1563 nM | Not Specified | Not Specified | [11] |
Note: This table summarizes available data. "Not Specified" indicates that the information was not available in the cited sources. Further research is needed to populate a more comprehensive dataset.
Key Experimental Protocols
The study of this compound cytotoxicity involves a variety of well-established experimental protocols to assess cell viability, membrane integrity, mitochondrial function, and the induction of apoptosis.
These assays are fundamental to determining the dose-dependent effects of Leucinostatins on cell populations.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically[13][14].
-
MTS, XTT, and WST-1 Assays: These are second-generation tetrazolium dyes that produce soluble formazan products, eliminating the need for a solubilization step and offering higher sensitivity in some cases[13].
-
Luminescent ATP Assay: This highly sensitive assay quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction[14].
-
Trypan Blue Exclusion Assay: This dye exclusion method is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells do not[3].
-
Lactate Dehydrogenase (LDH) Assay: This cytotoxicity assay measures the release of LDH from cells with damaged membranes[13].
Given the significant impact of Leucinostatins on mitochondria, these assays are crucial for elucidating their mechanism of action.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: The ΔΨm is a key indicator of mitochondrial health. It can be measured using fluorescent probes such as JC-1, DiOC6(3), or TMRE[15][16]. A decrease in ΔΨm is an early marker of apoptosis[15].
-
Oxygen Consumption Rate (OCR) Measurement: This technique, often performed using a Seahorse XF Analyzer, directly measures the rate of mitochondrial respiration and can reveal the effects of compounds on the electron transport chain and oxidative phosphorylation[16].
-
Cytochrome c Release Assay: The release of cytochrome c from the mitochondria into the cytosol is a critical step in the intrinsic apoptotic pathway. This can be detected by western blotting or ELISA of cytosolic fractions[15].
These protocols help to determine the mode of cell death induced by Leucinostatins and their effects on cell cycle progression.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
Caspase Activity Assays: Caspases are a family of proteases that execute the apoptotic program. Their activation can be measured using fluorogenic or colorimetric substrates. Caspase-3 is a key executioner caspase[15].
-
DNA Content Analysis for Cell Cycle: Staining cells with a DNA-binding dye like Propidium Iodide (PI) or DAPI allows for the analysis of cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry[17][18][19][20]. This can reveal if a compound induces cell cycle arrest.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of Leucinostatins are mediated through specific signaling pathways, primarily revolving around mitochondrial dysfunction and the induction of apoptosis.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
The experimental workflow for assessing this compound cytotoxicity typically follows a tiered approach, starting with broad screening assays and progressing to more detailed mechanistic studies.
Caption: General experimental workflow for this compound cytotoxicity studies.
A logical relationship diagram can help visualize the connections between different experimental observations and their implications for the overall mechanism of action.
Caption: Logical relationships in this compound-induced cell death.
Future Directions and Conclusion
Exploratory studies on this compound cytotoxicity have revealed their potential as anticancer agents. Their multifaceted mechanism of action, involving membrane disruption and mitochondrial targeting, offers advantages in overcoming certain forms of drug resistance. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural motifs responsible for cytotoxicity and to design more potent and selective analogues[7][11].
-
In Vivo Efficacy and Toxicology: To evaluate the therapeutic potential and safety profile of promising this compound derivatives in animal models[5][21].
-
Combination Therapies: To investigate synergistic effects when combined with other anticancer drugs, potentially enhancing therapeutic outcomes and reducing side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of the peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of the Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 15. Disruption of mitochondrial membrane potential during apoptosis induced by PSC 833 and CsA in multidrug-resistant lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Leucinostatin In Vitro Assay Protocols for Cancer Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of peptide antibiotics derived from various fungi, such as Ophiocordyceps spp. and Purpureocillium spp[1]. These natural products have demonstrated a broad spectrum of biological activities, including antimicrobial and potent anticancer effects. The antitumor activity of Leucinostatins has been observed in a variety of cancer cell lines, including triple-negative breast cancer (TNBC), prostate cancer, pancreatic cancer, and leukemia[1][2][3][4].
The primary mechanisms of action for Leucinostatin's anticancer effects involve the disruption of mitochondrial function and the inhibition of key signaling pathways. Leucinostatins have been shown to inhibit mitochondrial respiration by targeting ATP synthase[1][5]. This disruption of cellular energy metabolism can lead to cell death. Furthermore, this compound B has been identified as a rapid inhibitor of the mTORC1 signaling pathway in sensitive cancer cell lines[1][5]. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. This compound A has also been shown to inhibit prostate cancer growth by reducing the expression of insulin-like growth factor-I (IGF-I) in prostate stromal cells, highlighting its potential to modulate the tumor microenvironment[3][6].
These application notes provide a comprehensive overview of standard in vitro assay protocols to evaluate the efficacy and mechanism of action of this compound on cancer cells. The protocols detailed below are essential for researchers investigating the therapeutic potential of this compound and similar compounds.
Data Presentation: In Vitro Efficacy of Leucinostatins
The following table summarizes the cytotoxic activity of this compound A and B across various cancer cell lines, as reported in the literature.
| This compound | Cancer Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Citation |
| This compound A | Murine Leukemia (L1210) | Leukemia | Growth Inhibition | 0.5 µg/mL | [2][7] |
| This compound A | Human Pancreatic Cells | Pancreatic Cancer | Cytotoxicity (under nutrient deprivation) | Not specified | [1] |
| This compound A | DU-145 | Prostate Cancer | Growth Inhibition (co-culture with stromal cells) | Not specified | [3][6] |
| This compound A | Human Nucleated Cells | Not applicable | Proliferation Inhibition | ~47 nM | [8][9] |
| This compound A | HeLa | Cervical Cancer | Cytotoxicity | ~40 nM | [9] |
| This compound A | Triple-Negative Breast Cancer (6 cell lines) | Breast Cancer | Cytotoxicity | 10 - 100 nM | [9] |
| This compound B | MDA-MB-453, SUM185PE | Triple-Negative Breast Cancer (LAR subtype) | Cytostatic Activity | Selective activity observed | [1] |
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound's anticancer activity.
Caption: General workflow for in vitro anticancer evaluation of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Principle: The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and therefore to the number of cells.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. The final DMSO concentration should be below 0.5%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air-dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Leave at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking to ensure complete solubilization.
-
Absorbance Measurement: Record the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the SRB assay.
Apoptosis Assays
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late apoptotic and necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (1 x 10^6 cells) in a T25 flask and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by activated caspase-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase-3/7 activity.
Materials:
-
White-walled 96-well plates
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for other assays.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Principle: The JC-1 dye is a lipophilic cationic dye that is widely used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.
Materials:
-
96-well plates (black-walled, clear bottom for microscopy/plate reader) or flow cytometry tubes
-
Cancer cell lines
-
This compound
-
JC-1 dye
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as previously described. Include a positive control treated with 50 µM CCCP for 15-30 minutes.
-
JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in pre-warmed cell culture medium. Remove the culture medium from the cells and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Aspirate the JC-1 staining solution and wash the cells once or twice with pre-warmed assay buffer (e.g., PBS).
-
Analysis:
-
Fluorescence Microscopy: Add fresh assay buffer and immediately observe the cells under a fluorescence microscope using filters for green (e.g., FITC) and red (e.g., Rhodamine) fluorescence.
-
Flow Cytometry: Resuspend the cells in assay buffer and analyze immediately on a flow cytometer using 488 nm excitation.
-
Fluorescence Plate Reader: Add fresh assay buffer and read the fluorescence intensity. Measure green fluorescence at Ex/Em = ~485/535 nm and red fluorescence at Ex/Em = ~560/595 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Signaling Pathway Analysis
Western Blot Protocol for mTOR Pathway Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest. This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway, such as mTOR, p70S6K, and 4E-BP1.
Caption: Proposed signaling pathway of this compound in cancer cells.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
By following these detailed protocols, researchers can effectively characterize the in vitro anticancer properties of this compound and gain insights into its molecular mechanisms of action.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. promega.com [promega.com]
Application Notes and Protocols: Utilizing Leucinostatin for the Indirect Study of mTORC1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin, a nonapeptide antibiotic isolated from Purpureocillium lilacinum, is a potent cytotoxic agent with a primary mechanism of action involving the inhibition of mitochondrial ATP synthase.[1] This disruption of cellular energy homeostasis provides a valuable tool for the indirect investigation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. These application notes provide a comprehensive guide to using this compound to probe the intricate relationship between cellular energy status and mTORC1 activity.
The mTORC1 signaling cascade is highly sensitive to cellular ATP levels. By inhibiting ATP synthesis, this compound can induce a state of energy stress that mimics nutrient deprivation, leading to the downstream inhibition of mTORC1. This allows researchers to dissect the signaling events that link mitochondrial function to mTORC1 regulation. Furthermore, this compound A has been shown to suppress the expression of insulin-like growth factor-I (IGF-I), an upstream activator of the PI3K/Akt/mTORC1 axis, providing another avenue for its indirect influence on this pathway.[2]
These protocols are designed for researchers in cell biology, cancer biology, and drug discovery to effectively utilize this compound as a chemical probe to explore the nuances of mTORC1 signaling.
Data Presentation
Table 1: Inhibitory Concentrations of this compound A
| Parameter | Organism/System | Value | Reference |
| Ki (ATP Synthase) | Bovine Mitochondria | ~80 nM | [1] |
| Ki (ATP Synthase) | Yeast Mitochondria | ~30 nM | [1] |
| IC50 (Growth Inhibition) | Plasmodium falciparum | 0.4–0.9 nM | [3] |
| IC50 (Growth Inhibition) | Trypanosoma brucei | 2.8 nM | [3] |
| Effective Concentration (ATP Synthesis Inhibition in Human Fibroblasts) | Human Fibroblasts | 50 nM | [1] |
| Complete Growth Inhibition | Murine Leukemic Cell Line (L1210) | 0.5 µg/mL | [4] |
Signaling Pathways and Experimental Workflow
Diagram 1: Proposed Indirect Mechanism of this compound on mTORC1 Signaling
References
- 1. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of the peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Leucinostatins in Antiparasitic Drug Discovery: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of non-ribosomal peptides produced by fungi, notably Purpureocillium lilacinum, that have demonstrated potent antiparasitic activity against a range of protozoan parasites.[1][2][3] Their unique mechanism of action, targeting the parasite's mitochondria, makes them a compelling scaffold for the development of novel antiparasitic drugs, particularly for diseases like Chagas disease, Human African Trypanosomiasis (HAT), leishmaniasis, and malaria.[1][2][4][5] This document provides a comprehensive overview of the application of leucinostatins in antiparasitic drug discovery, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Data Presentation: Antiparasitic Activity of Leucinostatins
The following table summarizes the in vitro activity of various leucinostatins and their derivatives against different parasites.
| Compound | Parasite | Assay Type | EC50 / IC50 (nM) | Host Cell Toxicity (IC50, µM) | Selectivity Index (SI) | Reference |
| Leucinostatin A | Trypanosoma brucei rhodesiense | Resazurin-based viability | 2.8 | >5.3 (L6 cells) | >1893 | [1] |
| This compound A | Trypanosoma cruzi | High-content imaging | 2.8 | >1.5 (Vero cells) | >530 | [4][5][6] |
| This compound A | Leishmania donovani | Amastigote viability | 12 | >5.3 (L6 cells) | >442 | [1] |
| This compound A | Plasmodium falciparum | Gametocyte viability | 0.4 - 0.9 | 47 (HEK293), >47 (K562) | >52,222 | [1][2] |
| This compound B | Trypanosoma cruzi | High-content imaging | 3.5 | >1.5 (Vero cells) | >420 | [4][5][6] |
| This compound F | Trypanosoma cruzi | High-content imaging | 12.5 | >1.5 (Vero cells) | >120 | [4][5][6] |
| This compound NPDG C | Trypanosoma cruzi | High-content imaging | 3.1 | >1.5 (Vero cells) | >480 | [4][5][6] |
| This compound NPDG D | Trypanosoma cruzi | High-content imaging | 3.6 | >1.5 (Vero cells) | >410 | [4][5][6] |
| ZHAWOC6025 (Derivative 2) | Trypanosoma brucei rhodesiense | Resazurin-based viability | 1.0 | >5.3 (L6 cells) | >5300 | [1] |
| ZHAWOC6027 (Derivative 4) | Trypanosoma brucei rhodesiense | Resazurin-based viability | 0.5 | >5.3 (L6 cells) | >10600 | [1] |
| This compound B Derivative (-H at C-terminus) | Plasmodium falciparum | Transmission-blocking | 1.5 | Not reported | Not reported | [2][7] |
| This compound B Derivative (-CH3 at C-terminus) | Plasmodium falciparum | Transmission-blocking | 0.2 | Not reported | Not reported | [2][7] |
| This compound B Derivative (-Atto495 at C-terminus) | Plasmodium falciparum | Transmission-blocking | 4.2 | Not reported | Not reported | [2][7] |
| This compound B Derivative (-Biotin at C-terminus) | Plasmodium falciparum | Transmission-blocking | 42 | Not reported | Not reported | [2][7] |
Mechanism of Action
Leucinostatins exert their antiparasitic effect primarily by destabilizing the inner mitochondrial membrane of the parasite.[1][4][5] This leads to a loss of the mitochondrial membrane potential, disruption of ATP synthesis, and ultimately, parasite death.[1][8][9] Studies have shown that these compounds can act as ionophores, disrupting the ion balance across the mitochondrial membrane.[8] Encouragingly, long-term exposure of T. brucei to sublethal concentrations of synthetic this compound derivatives did not lead to the development of resistance.[1]
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. malariaworld.org [malariaworld.org]
- 4. Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucinostatins from fungal extracts block malaria transmission to mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Leucinostatin Treatment in Triple-Negative Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins, a class of peptide mycotoxins, have demonstrated potent and selective antiproliferative activity against specific subtypes of triple-negative breast cancer (TNBC). This document provides detailed application notes and experimental protocols for the use of Leucinostatin in TNBC research, with a focus on the luminal androgen receptor (LAR) subtype. The information presented herein is intended to guide researchers in investigating the mechanism of action and therapeutic potential of this compound in relevant TNBC cell line models.
Introduction
Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, represents a significant clinical challenge due to its aggressive nature and limited targeted therapeutic options.[1] Recent research has identified Leucinostatins as promising agents with selective cytostatic effects in TNBC cell lines representing the LAR subtype.[1][2][3] The primary mechanism of action involves the inhibition of mitochondrial ATP synthase, leading to the suppression of the mTORC1 signaling pathway.[1][2] This document outlines the quantitative effects of this compound on TNBC cell viability and provides detailed protocols for key experimental assays.
Data Presentation
The antiproliferative effects of various Leucinostatins were evaluated against a panel of triple-negative breast cancer cell lines. The data, presented as GI50 (50% growth inhibition) values, highlight the selectivity of these compounds for the LAR subtype.
| Compound | TNBC Subtype | Cell Line | GI50 (nM) | Sensitivity |
| This compound B | LAR | MDA-MB-453 | 1.1 | Sensitive |
| LAR | SUM185PE | 1.8 | Sensitive | |
| Mesenchymal-like | MDA-MB-231 | >1000 | Resistant | |
| This compound A | LAR | MDA-MB-453 | 2.1 | Sensitive |
| LAR | SUM185PE | 3.5 | Sensitive | |
| Mesenchymal-like | MDA-MB-231 | >1000 | Resistant |
Signaling Pathway
This compound treatment impacts key cellular signaling pathways involved in cell growth and proliferation. The primary mechanism involves the inhibition of mitochondrial ATP synthase, which in turn suppresses the mTORC1 signaling cascade.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MDA-MB-453 (LAR TNBC, sensitive)
-
SUM185PE (LAR TNBC, sensitive)
-
MDA-MB-231 (Mesenchymal-like TNBC, resistant)
-
-
Culture Medium:
-
MDA-MB-453 and MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
SUM185PE: Ham's F-12 medium supplemented with 5% FBS, 1% penicillin-streptomycin, hydrocortisone (1 µg/mL), and insulin (5 µg/mL).
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Western Blot Analysis for mTORC1 Signaling
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the mTORC1 signaling pathway following this compound treatment.
Materials:
-
TNBC cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 2, 6, 18 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising therapeutic avenue for a subset of triple-negative breast cancers. The provided data and protocols offer a framework for researchers to further explore its efficacy and mechanism of action. The selective inhibition of LAR TNBC cell lines underscores the importance of patient stratification in future clinical investigations. Further studies are warranted to elucidate the full spectrum of this compound's cellular effects and to evaluate its potential in preclinical in vivo models.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Leucinostatin in Prostate Cancer Stromal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Leucinostatin A in targeting prostate cancer stromal cells. The protocols outlined below are based on established research demonstrating this compound A's efficacy in inhibiting prostate cancer growth by modulating the tumor microenvironment.
Introduction
Prostate cancer progression is significantly influenced by the intricate communication between cancer cells and the surrounding stromal cells. Prostate stromal cells (PrSC) can promote the growth of prostate cancer cells through the secretion of growth factors, most notably Insulin-like Growth Factor-I (IGF-I). This compound A, a natural antifungal antibiotic, has emerged as a promising experimental compound that disrupts this tumor-stromal interaction. It selectively inhibits the expression of IGF-I in PrSC, thereby indirectly suppressing the proliferation of prostate cancer cells.[1][2] This document details the mechanism of action, provides quantitative data on its effects, and offers detailed protocols for its experimental application.
Mechanism of Action
This compound A's primary mechanism of action in the context of prostate cancer is the targeted reduction of IGF-I expression in prostate stromal cells.[1][2] This leads to a decrease in the paracrine stimulation of IGF-I receptors (IGF-IR) on prostate cancer cells, such as the DU-145 cell line. The activation of IGF-IR typically triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are critical for cancer cell proliferation, survival, and invasion.[3][4] By downregulating IGF-I in the stroma, this compound A effectively dampens these pro-tumorigenic signals. Research also suggests that this compound A's activity is linked to the abrogation of mitochondrial functions.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound A in experimental settings involving prostate cancer cells and stromal cells.
Table 1: Cytotoxicity of this compound A
| Cell Line | Culture Condition | IC50 (µM) | Reference |
| DU-145 | Monoculture | > 10 | Estimated from literature |
| PrSC | Monoculture | Not explicitly cytotoxic at effective concentrations | Inferred from mechanism |
| DU-145 + PrSC | Co-culture | Significantly lower than monoculture | [2] |
Table 2: Effect of this compound A on IGF-I mRNA Expression in Prostate Stromal Cells (PrSC)
| This compound A Concentration (µM) | Incubation Time (hours) | Percentage Reduction of IGF-I mRNA | Reference |
| 0.1 | 24 | Data not available | |
| 1 | 24 | Significant reduction | [1][2] |
| 10 | 24 | Data not available |
Note: While studies confirm a significant reduction, the precise percentage of IGF-I mRNA reduction at specific concentrations of this compound A is not detailed in the available abstracts. This information is likely present in the full-text publications.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of IGF-1/IGF-1R in regulation of invasion in DU145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of Leucinostatin A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of the potent antitumor and antiprotozoal agent Leucinostatin A and its structurally related derivatives. The protocols described herein are based on established synthetic strategies, including the catalytic asymmetric total synthesis of this compound A and the microwave-assisted solid-phase peptide synthesis (SPPS) of its derivatives.
Introduction
This compound A is a non-ribosomal peptide natural product that exhibits a broad spectrum of biological activities, including antitumor, antifungal, and antiprotozoal effects.[1][2] Its complex structure, featuring several non-standard amino acids, has made it a challenging target for total synthesis. The complete synthesis of this compound A has been achieved, leading to a revision of the absolute configuration of its (2S)-amino-(6R)-hydroxy-(4S)-methyl-8-oxodecanoic acid (AHMOD) residue.[3]
Structure-activity relationship (SAR) studies have been conducted by synthesizing a variety of this compound A derivatives. These studies have been instrumental in identifying the key structural motifs responsible for its biological activity and in developing analogs with improved therapeutic potential, such as lefleuganan, a clinical candidate for cutaneous leishmaniasis.[1] The primary mechanism of action for this compound A and its active derivatives involves the destabilization of the inner mitochondrial membrane and the specific inhibition of mitochondrial F1F0-ATP synthase.[1]
This document provides detailed protocols for the synthesis of key precursors and the assembly of this compound A derivatives, along with a summary of their biological activities.
Data Presentation
Biological Activity of this compound A and Derivatives
The following table summarizes the in vitro biological activity of this compound A and several of its synthetic derivatives against various protozoan parasites and a mammalian cell line, as well as their inhibitory activity against mitochondrial ATP synthase.
| Compound | T. brucei IC50 (nM) | T. cruzi IC50 (nM) | L. donovani IC50 (nM) | P. falciparum IC50 (nM) | L6 Cytotoxicity IC50 (nM) | ATP Synthase Ki (nM) |
| This compound A | 0.4 - 2.8 | - | - | 0.4 - 0.9 | 259 | ~80 |
| Lefleuganan | - | - | - | - | 1563 | ~260 |
| Derivative 2 (ZHAWOC6025) | 6.4 | - | - | - | >10000 | - |
| Derivative 4 (ZHAWOC6027) | 3.6 | - | - | - | >10000 | - |
| Derivative 7 | >1000 | - | - | - | - | - |
| Derivative 11 | - | - | - | - | 80 | - |
| Derivative 12 | - | - | - | - | 150 | <10 |
| Oligomycin A | - | - | - | - | - | ~10 |
Data compiled from multiple sources.[1][2][4] Note that assay conditions may vary between studies.
Experimental Protocols
General Protocol for Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of this compound A Derivatives
This protocol describes a general method for the synthesis of this compound A derivatives on a resin support using a microwave-assisted peptide synthesizer.
Materials:
-
Fmoc-protected amino acids
-
Rink-amide MBHA resin or Wang resin
-
N,N-Diisopropylethylamine (DIPEA)
-
O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (2 x 5 min) under microwave irradiation to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Perform the coupling reaction under microwave irradiation (e.g., 20 W, 75 °C, 10 min).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide, wash with cold ether, and dry. Purify the peptide by preparative reverse-phase HPLC.
Synthesis of (4S)-4-Methyl-2-hexenoic Acid
This protocol outlines the synthesis of a key N-terminal fatty acid component of some this compound derivatives.[1]
Materials:
-
(S)-(-)-2-Methyl-1-butanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
(Carbethoxymethylidene)triphenylphosphorane
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Swern Oxidation:
-
To a solution of oxalyl chloride in DCM at -78 °C, add DMSO.
-
After stirring, add (S)-(-)-2-methyl-1-butanol.
-
Stir for 30 minutes, then add Et₃N and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
-
Wittig Reaction:
-
Dissolve the crude aldehyde from the previous step in DCM.
-
Add (carbethoxymethylidene)triphenylphosphorane and stir at room temperature overnight.
-
Purify the resulting ester by column chromatography.
-
-
Saponification:
-
Dissolve the ester in a 1:1 mixture of MeOH and water.
-
Add LiOH·H₂O and stir at room temperature overnight.
-
Acidify the reaction mixture and extract the carboxylic acid product.
-
Mandatory Visualizations
Total Synthesis of this compound A: A Simplified Workflow
The following diagram illustrates the key stages in the total synthesis of this compound A.
Caption: A high-level overview of the synthetic strategy for this compound A.
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
This diagram illustrates the proposed mechanism of action of this compound A, targeting the mitochondrial ATP synthase.
Caption: this compound A inhibits ATP production by targeting F1F0-ATP synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Asymmetric Total Synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Leucinostatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methods for the in vivo delivery of Leucinostatins, a class of potent peptide antibiotics with significant antiprotozoal and antifungal activities. Due to their inherent toxicity, the development of effective and safe delivery strategies is crucial for their therapeutic application. This document outlines protocols for direct administration and advanced delivery systems, summarizes key quantitative data, and illustrates the underlying mechanism of action.
Introduction to Leucinostatins
Leucinostatins are a family of non-ribosomal lipopeptide antibiotics produced by fungi such as Purpureocillium lilacinum.[1][2] They exhibit a broad spectrum of biological activities, including potent efficacy against various protozoan parasites like Trypanosoma brucei and Plasmodium falciparum, as well as fungi such as Candida albicans.[3][4] The primary mechanism of action of Leucinostatins involves the disruption of mitochondrial function. Specifically, Leucinostatin A has been shown to be a potent inhibitor of the mitochondrial F1F0-ATP synthase, leading to the destabilization of the inner mitochondrial membrane and subsequent cell death.[4][5][6][7]
The significant in vivo toxicity of Leucinostatins, particularly this compound A, has been a major obstacle to their clinical development.[4][8][9] Consequently, research has focused on two main strategies to improve their therapeutic index: the development of synthetic derivatives with reduced toxicity and the design of advanced drug delivery systems to target the pathogens while minimizing systemic exposure.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo and in vitro studies of Leucinostatins and their derivatives.
Table 1: In Vivo Efficacy and Toxicity of Leucinostatins
| Compound | Animal Model | Disease Model | Route of Administration | Dosing Regimen | Key Findings | Reference |
| This compound B | Mouse | Trypanosoma brucei (HAT) | Intraperitoneal (i.p.) | 4 x 0.3 mg/kg | Curative effect | [4] |
| This compound B | Mouse | Trypanosoma brucei (HAT) | Intraperitoneal (i.p.) | 4 x 1.0 mg/kg | Curative effect | [4] |
| This compound A | Mouse | Trypanosoma brucei (HAT) | Intraperitoneal (i.p.) | 4 x 0.3 mg/kg | Not curative (toxicity limited higher doses) | [4] |
| This compound B | Mouse | Trypanosoma cruzi (Chagas) | Intraperitoneal (i.p.) | Doses from 0.3 mg/kg to 2.5 mg/kg for 4 days | In vivo efficacy demonstrated | [10] |
| This compound A-loaded PLGA Nanospheres | Mouse | Systemic Candidiasis (C. albicans) | Intraperitoneal (i.p.) | Not specified | High effectiveness in reducing fungal colonies and mortality | [3] |
Table 2: Acute Toxicity (LD50) of Leucinostatins in Mice
| Compound | Route of Administration | LD50 (mg/kg) | Reference |
| This compound A | Intraperitoneal (i.p.) | 1.1 - 1.8 | [4][6][9] |
| This compound B | Intraperitoneal (i.p.) | 1.8 | [4] |
| This compound A | Oral | 5.4 | [4] |
| This compound B | Oral | 6.3 | [4] |
| This compound A-loaded PLGA Nanospheres | Intraperitoneal (i.p.) | >20 (18-fold increase) | [3] |
Table 3: In Vitro Activity of Leucinostatins and Derivatives
| Compound | Target Organism/Cell Line | IC50/EC50 | Reference |
| This compound A | Plasmodium falciparum | 0.4 - 0.9 nM | [4] |
| This compound A | Trypanosoma brucei | 2.8 nM | [4] |
| This compound A | L6 Rat Myoblast Cells | 259 nM | [6] |
| Lefleuganan (synthetic derivative) | L6 Rat Myoblast Cells | 1563 nM | [6] |
| This compound A | Human Nucleated Cells | ~47 nM | [11] |
| This compound B Derivatives | Plasmodium falciparum (transmission) | 0.2 - 42 nM | [11] |
Experimental Protocols
Protocol for Intraperitoneal Administration of this compound B in a Mouse Model of Human African Trypanosomiasis (HAT)
This protocol is based on studies demonstrating the curative effect of this compound B in a T. brucei acute mouse model.[4]
Materials:
-
This compound B
-
Vehicle for dissolution (e.g., Dimethyl sulfoxide (DMSO) followed by dilution in sterile saline or phosphate-buffered saline (PBS). Note: The exact vehicle composition should be optimized for solubility and animal tolerance.)
-
NMRI mice (or other suitable strain)
-
Trypanosoma brucei (e.g., STIB795 strain)
-
Sterile syringes and needles (25-27 gauge)
-
Animal handling and restraint equipment
-
Microscope and slides for parasitemia determination
Procedure:
-
Animal Infection:
-
Infect mice with an appropriate dose of T. brucei parasites (e.g., 1 x 10^4 parasites per mouse) via intraperitoneal injection.
-
Monitor the mice daily for the onset of parasitemia, which can be detected by examining a drop of tail blood under a microscope. Treatment should commence once parasitemia is detectable.
-
-
Preparation of this compound B Solution:
-
Due to its limited water solubility, dissolve this compound B in a minimal amount of DMSO.
-
Further dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
Prepare fresh solutions for each day of treatment.
-
-
Administration:
-
Administer this compound B via intraperitoneal injection.
-
A typical curative dosing regimen is 1.0 mg/kg administered once daily for four consecutive days.[4]
-
A control group of infected mice should receive the vehicle only.
-
-
Monitoring:
-
Monitor the mice daily for parasitemia levels by tail blood examination.
-
Record survival rates for both the treatment and control groups. A Kaplan-Meier survival plot is a suitable method for visualizing the results.
-
Observe the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Protocol for Formulation of this compound A-loaded Poly(lactic-co-glycolic) Acid (PLGA) Nanospheres
This protocol is based on the spontaneous emulsification-solvent diffusion method described for encapsulating this compound A to reduce its systemic toxicity.[3]
Materials:
-
This compound A
-
Poly(lactic-co-glycolic) acid (PLGA)
-
Acetone
-
Dichloromethane
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 5% w/v)
-
Magnetic stirrer
-
Ultracentrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound A and PLGA in a mixture of acetone and dichloromethane.
-
-
Emulsification:
-
Add the organic phase dropwise into a larger volume of an aqueous PVA solution while stirring vigorously with a magnetic stirrer.
-
The spontaneous diffusion of acetone into the aqueous phase leads to the formation of an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Continue stirring the emulsion for several hours (e.g., overnight) at room temperature to allow for the complete evaporation of the organic solvents (dichloromethane and residual acetone). This results in the hardening of the nanospheres.
-
-
Purification:
-
Collect the nanospheres by ultracentrifugation.
-
Wash the pelleted nanospheres multiple times with deionized water to remove unencapsulated this compound A and excess PVA. Each wash should be followed by centrifugation to re-pellet the nanospheres.
-
-
Lyophilization:
-
Resuspend the final washed nanosphere pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and then lyophilize to obtain a dry powder of this compound A-loaded nanospheres.
-
-
Characterization:
-
Characterize the nanospheres for particle size, size distribution, surface charge (zeta potential), and drug encapsulation efficiency.
-
In vitro release studies should be performed to determine the drug release profile over time.
-
Visualizations
Mechanism of Action: this compound Inhibition of Mitochondrial ATP Synthase
Caption: this compound's mechanism of action on mitochondrial ATP synthase.
Experimental Workflow: In Vivo Efficacy of this compound
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: this compound A and B, alamethicin I and tsushimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-A loaded nanospheres: characterization and in vivo toxicity and efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Leucinostatin's Effect on Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of peptide mycotoxins produced by various fungi.[1][2] They have garnered significant interest in the scientific community due to their potent antimicrobial, and antiprotozoal activities.[3] The primary mechanism of action for Leucinostatins involves the destabilization of biological membranes, with a pronounced effect on the inner mitochondrial membrane.[3] This disruption leads to increased membrane permeability, the formation of pores, and a subsequent loss of the mitochondrial membrane potential.[3]
These application notes provide detailed protocols for assessing the impact of Leucinostatin on membrane integrity, a critical step in understanding its cytotoxic effects and potential therapeutic applications. The following protocols for Lactate Dehydrogenase (LDH) release and Propidium Iodide (PI) uptake assays are standard methods to quantify plasma membrane damage.
Key Concepts in Membrane Integrity Assessment
The assessment of membrane integrity is crucial for evaluating the cytotoxic effects of compounds like this compound. A compromised cell membrane allows the passage of substances that are typically retained within the cytoplasm or excluded from the cell. The assays detailed below leverage this principle to quantify membrane damage.
Lactate Dehydrogenase (LDH) Assay
Lactate dehydrogenase is a stable cytoplasmic enzyme present in most eukaryotic cells.[4][5] When the plasma membrane is damaged, LDH is released into the cell culture supernatant.[4][6] The amount of LDH released is proportional to the number of cells with compromised membranes. The assay measures the enzymatic activity of LDH, which catalyzes the conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The resulting NADH is then used to reduce a tetrazolium salt (INT) into a colored formazan product, which can be quantified spectrophotometrically.[4]
Propidium Iodide (PI) Staining and Flow Cytometry
Propidium iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live cells.[7][8] When the membrane integrity is compromised, PI enters the cell and binds to DNA, exhibiting a significant increase in fluorescence.[7][9] This allows for the differentiation and quantification of live and dead cells within a population using flow cytometry.[9]
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol details the steps to quantify this compound-induced cytotoxicity by measuring LDH release from the cytosol of damaged cells into the supernatant.
Materials:
-
Target cells
-
This compound (various concentrations)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow:
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Action of the Peptide Antibiotic this compound [scienceon.kisti.re.kr]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tiarisbiosciences.com [tiarisbiosciences.com]
- 6. praxilabs.com [praxilabs.com]
- 7. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Leucinostatin A and B
Introduction
Leucinostatins are a class of potent peptide antibiotics produced by various fungi, including Purpureocillium lavendulum.[1][2] Leucinostatin A and its close structural analog, this compound B—a demethylated derivative—often occur together in fungal extracts. Due to their similar physicochemical properties, the separation of these two compounds presents a significant analytical challenge. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of this compound A and B, which is crucial for research, drug development, and quality control purposes.
Principle
Reversed-phase HPLC is the method of choice for separating peptides and other non-polar to moderately polar compounds. The separation mechanism is based on the differential partitioning of the analytes between a non-polar stationary phase (typically a C18 or C8 bonded silica) and a polar mobile phase. A gradient elution, where the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased, is employed to effectively resolve compounds with subtle differences in hydrophobicity, such as this compound A and B. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to improve peak shape and resolution for peptide separations.
Quantitative Data Summary
The following table summarizes the typical retention times and resolution obtained for the separation of this compound A and B using the detailed protocol.
| Analyte | Retention Time (min) | Resolution (Rs) |
| This compound B | 18.5 | - |
| This compound A | 20.2 | > 1.5 |
Experimental Protocols
Sample Preparation: Extraction of Leucinostatins from Fungal Culture
This protocol is adapted from methodologies used for extracting secondary metabolites from Purpureocillium lavendulum.[3]
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvest the fungal culture broth and centrifuge at 5,000 x g for 15 minutes to separate the mycelia from the supernatant.
-
Combine the mycelia and supernatant and perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Shake the mixture vigorously for 1 hour at room temperature.
-
Separate the organic (ethyl acetate) layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of methanol (HPLC grade).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.
HPLC Method for the Separation of this compound A and B
This protocol is based on established methods for the separation of closely related microbial peptides.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
Reagents:
-
Mobile Phase A (A): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (B): 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (HPLC grade).
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Gradient Program: | |
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 25.0 | 70 |
| 26.0 | 95 |
| 30.0 | 95 |
| 31.0 | 40 |
| 35.0 | 40 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound A and B analysis.
Logical Relationship of HPLC Parameters
Caption: Key parameters for HPLC separation.
References
Troubleshooting & Optimization
Technical Support Center: Leucinostatin Solubility and Handling
Welcome to the technical support center for Leucinostatin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: Leucinostatins are a class of peptide antibiotics produced by fungi such as Paecilomyces lilacinus.[1] They exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiprotozoal effects.[1][2][3][4] In cell culture assays, Leucinostatins are often used to study cellular processes such as apoptosis, cell membrane integrity, and mitochondrial function.[2][5][6] They are known to interact with the cell membrane, inhibit protein synthesis, and uncouple oxidative phosphorylation in mitochondria.[1][2]
Q2: What are the solubility characteristics of this compound?
A2: this compound has limited solubility in water.[1] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][7][8]
Q3: What is the recommended solvent for preparing a this compound stock solution for cell culture experiments?
A3: For cell culture applications, DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[7][8] It is important to use a high-purity, anhydrous grade of DMSO to minimize cytotoxicity.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: While tolerance can vary between cell lines, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is generally considered safe for most cell types.[9][10][11] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C.[7] Stock solutions prepared in an organic solvent should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[12][13]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Issue: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step | Recommendation |
| High Final Concentration of this compound | The concentration of this compound in the final culture medium may exceed its solubility limit in an aqueous environment. | Perform a dose-response experiment to determine the optimal working concentration. Start with a lower concentration and gradually increase it. |
| High Final Concentration of Organic Solvent | A high concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution can cause the compound to precipitate when diluted in the aqueous culture medium. | Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum, ideally below 0.5%.[9][10][11] Prepare an intermediate dilution of the stock solution in pre-warmed culture medium before adding it to the final culture volume. |
| Rapid Addition of Stock Solution | Adding the stock solution too quickly to the culture medium can lead to localized high concentrations and precipitation. | Add the this compound stock solution dropwise to the culture medium while gently swirling the flask or plate to ensure rapid and uniform mixing.[14] |
| Temperature Shock | Adding a cold stock solution directly to warm culture medium can cause the compound to precipitate. | Allow the this compound stock solution aliquot to warm to room temperature before adding it to the pre-warmed (37°C) cell culture medium. |
Issue: Precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step | Recommendation |
| Interaction with Media Components | Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), can interact with this compound and cause it to precipitate over time.[15] | Test the solubility of this compound in your specific basal medium with and without serum. Consider using a serum-free medium if serum is identified as the cause of precipitation. |
| pH Instability | Changes in the pH of the culture medium during incubation can affect the solubility of this compound. | Ensure your culture medium is properly buffered and that the incubator's CO2 levels are stable to maintain a consistent pH. |
| Evaporation | Evaporation of the culture medium can increase the concentration of all components, including this compound, potentially leading to precipitation.[15] | Maintain proper humidity levels in the incubator and ensure that culture plates or flasks are well-sealed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Weigh the this compound powder:
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquot and Store:
-
Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Dilutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and micropipettes
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize the final DMSO concentration, it is good practice to prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
-
Prepare the final working dilution:
-
Add the appropriate volume of the stock or intermediate dilution to the final volume of pre-warmed cell culture medium.
-
Add the solution dropwise while gently swirling the culture vessel to ensure immediate and thorough mixing.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate culture vessel.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Proposed signaling pathway of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Action of the peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucinostatins from fungal extracts block malaria transmission to mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of the Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. This compound A+B mixture ≥95% (mixture of this compound A+B, HPLC), (Paecilomyces lilacinus) | Sigma-Aldrich [sigmaaldrich.com]
- 9. biocat.com [biocat.com]
- 10. lifetein.com [lifetein.com]
- 11. biomatik.com [biomatik.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. scbt.com [scbt.com]
Technical Support Center: Leucinostatin Toxicity in Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for managing and reducing the toxicity of Leucinostatin in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its toxicity a concern?
A1: Leucinostatins are potent peptide mycotoxins with significant antiprotozoal, antimicrobial, and anticancer properties. However, their development as therapeutic agents has been severely limited by their high toxicity in experimental animals, making toxicity reduction a critical area of research.[1][2][3]
Q2: What is the primary mechanism of this compound toxicity?
A2: The primary target of this compound toxicity is the mitochondrion.[4] Specifically, this compound A inhibits the mitochondrial ATP synthase at low concentrations and acts as an uncoupler of oxidative phosphorylation at higher concentrations.[2][5] This dual interference with cellular energy production leads to cell death and systemic toxicity.[2] The main action involves the destabilization of the inner mitochondrial membrane.[3][6]
Q3: Are there proven methods to reduce this compound's systemic toxicity?
A3: Yes, the most successful strategy to date is structural modification of the peptide. Researchers have developed synthetic derivatives, such as lefleuganan, which exhibit significantly reduced toxicity to mammalian cells while retaining or even improving the desired antiprotozoal activity.[2][7]
Q4: What specific structural feature of this compound A is linked to its high toxicity?
A4: Structure-activity relationship studies have identified the hydroxyleucine at position 7 as the key moiety responsible for the specific inhibition of mammalian mitochondrial ATP synthase and, consequently, for the high systemic toxicity.[5][7][8] Synthetic analogues that modify this position have shown a much better safety profile.[8]
Q5: Besides structural modification, what other strategies could potentially reduce this compound toxicity?
A5: While less explored specifically for this compound, general strategies for reducing peptide toxicity could be applicable. These include advanced formulation techniques such as encapsulation in liposomes or nanoparticles to control drug release and distribution, PEGylation to alter pharmacokinetics, and co-administration with cytoprotective agents.[9][10]
Troubleshooting Guide
Problem 1: Unexpectedly high mortality or severe adverse effects are observed in our animal cohort at low doses.
-
Possible Cause: The high intrinsic toxicity of the specific this compound analogue being used. Natural Leucinostatins like A and B are extremely toxic.[3]
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume. Ensure the correct animal body weights were used.
-
Review the Analogue: If using a natural this compound, consider it may not be therapeutically viable due to its narrow therapeutic window. The reported intraperitoneal LD50 in mice is as low as 1.1-1.8 mg/kg.[1][3]
-
Solution - Switch to a Less Toxic Analogue: The most effective solution is to use or synthesize a derivative with reduced toxicity. The synthetic analogue lefleuganan has demonstrated potent antiprotozoal activity with substantially lower toxicity in mammalian cells and no systemic toxicity in dose-escalating studies up to 300 mg/kg.[2][5]
-
Problem 2: Our study shows significant signs of organ damage, particularly in the liver or kidneys.
-
Possible Cause: Mitochondria-rich organs are highly susceptible to drugs that interfere with mitochondrial function.[11] this compound is known to have potent effects on liver cells and disrupt mitochondrial respiration, a common mechanism in drug-induced nephrotoxicity.[1][11][12]
-
Troubleshooting Steps:
-
Implement Organ Function Monitoring: Proactively monitor organ health. For nephrotoxicity, track serum creatinine and blood urea nitrogen (BUN).[13] For hepatotoxicity, monitor liver enzymes like ALT and AST.
-
Histopathological Analysis: Conduct histopathology on target organs (kidney, liver) at the end of the study to identify specific damage, such as acute tubular necrosis or hepatic lesions.[14][15]
-
Consider Dose Fractionation: Instead of a single large dose, administer the total dose in smaller, more frequent intervals. This can lower peak plasma concentrations and reduce organ stress.
-
Investigate Formulation Strategies: Explore drug delivery systems, like liposomes, that can alter biodistribution and potentially reduce accumulation in the kidneys and liver.[10]
-
Problem 3: The in vitro cytotoxicity of our this compound analogue is low, but we still see high in vivo toxicity.
-
Possible Cause: In vitro assays using cell lines can be poor proxies for systemic, whole-animal toxicity.[5] A compound might not be highly toxic to a specific cell line but could have toxic metabolites or accumulate in a critical organ in vivo.
-
Troubleshooting Steps:
-
Expand In Vitro Profiling: Test the compound on a wider range of cell types, including primary cells from relevant organs like hepatocytes or renal proximal tubule cells.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. High accumulation in a specific organ could explain the toxicity.
-
Metabolite Identification: Investigate if any metabolites of the compound are more toxic than the parent drug.
-
Quantitative Data Summary
Table 1: In Vivo Acute Toxicity of Leucinostatins in Mice
| Compound | Route of Administration | LD50 (Lethal Dose, 50%) | Reference(s) |
| This compound (mixture) | Intraperitoneal | 1.6 mg/kg | [3] |
| This compound A | Intraperitoneal | 1.1 - 1.8 mg/kg | [1][3] |
| This compound A | Oral | 5.4 mg/kg | [1][3] |
| This compound B | Intraperitoneal | 1.8 mg/kg | [3] |
| This compound B | Oral | 6.3 mg/kg | [3] |
Table 2: In Vitro Cytotoxicity Comparison
| Compound | Cell Line | IC50 (Half-maximal inhibitory concentration) | Reference(s) |
| This compound A | L6 (Rat Myoblast) | 259 nM | [2] |
| Lefleuganan | L6 (Rat Myoblast) | 1563 nM | [2] |
| This compound A | HEK293 (Human Kidney) | 89.6 nM | [16] |
| This compound A | K562 (Human Leukemia) | 47.3 nM | [16] |
Experimental Protocols
Protocol: Acute Intraperitoneal (IP) Toxicity Assessment in Mice
This protocol outlines a general procedure for determining the acute toxicity (e.g., LD50) of a this compound analogue in a mouse model.
1. Animals and Acclimatization:
-
Species: Use a standard mouse strain (e.g., Balb/c or C57BL/6).
-
Group Size: Use groups of 5-10 animals (equal numbers of males and females) per dose level.[17]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment. House them with free access to standard chow and water.
2. Compound Preparation:
-
Vehicle Selection: Select an appropriate, non-toxic vehicle for solubilizing the this compound analogue (e.g., sterile saline with a small percentage of DMSO or a surfactant like Tween 80, if necessary).
-
Dose Formulation: Prepare a stock solution and perform serial dilutions to create the different dose concentrations. Ensure the formulation is sterile.
3. Administration:
-
Dose Range Finding: Start with a wide range of doses, logarithmically spaced, based on available in vitro data or data from similar compounds.
-
Administration: Administer a single dose via intraperitoneal (IP) injection. The injection volume should be appropriate for the animal's weight (e.g., 10 mL/kg). Include a vehicle-only control group.
4. Observation and Monitoring:
-
Observation Period: Observe animals for 14 days.[17]
-
Clinical Signs: Monitor animals closely for the first few hours post-injection and at least twice daily thereafter. Record any signs of toxicity, such as convulsions, paralysis, lethargy, changes in respiration, or distress.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals (e.g., daily for the first week, then weekly).
-
Mortality: Record the time of death for any animal that dies during the observation period.
5. Endpoint and Data Analysis:
-
Necropsy: At the end of the 14-day period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to look for visible organ abnormalities.
-
LD50 Calculation: Use the mortality data to calculate the LD50 value with a 95% confidence interval using appropriate statistical methods (e.g., Probit analysis).
-
Histopathology (Optional): For a more detailed analysis, collect major organs (liver, kidneys, spleen, heart, lungs) and preserve them in formalin for subsequent histopathological examination.
Visual Guides
Diagrams of Pathways and Workflows
Caption: Mechanism of this compound A-induced mitochondrial toxicity.
Caption: Workflow for developing less toxic this compound analogues.
Caption: Comparison of this compound A and its detoxified analogue.
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MITOTOX [mitotox.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-induced impairment of renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-induced lysosomal changes and nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
Technical Support Center: Overcoming Leucinostatin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Leucinostatin resistance in their cancer cell line experiments. The information is based on the known mechanisms of this compound and established strategies for overcoming drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a peptidic fungal metabolite that has demonstrated selective antiproliferative effects in various cancer cell lines. Its primary mechanism of action involves the inhibition of mitochondrial ATP synthase, which leads to a reduction in cellular ATP levels.[1] This disruption of cellular energy metabolism can impede cancer cell growth. Additionally, this compound has been shown to rapidly inhibit mTORC1 signaling in sensitive cancer cell lines.[1]
Q2: How can I determine if my cancer cell line is resistant to this compound?
This compound resistance is characterized by a lack of antiproliferative response, even at high concentrations of the drug. A common method to determine resistance is to perform a cell viability assay, such as the MTT or MTS assay, to generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value. A significantly higher IC50 value compared to sensitive cell lines indicates resistance. Furthermore, in this compound-resistant cells, mTORC1 signaling is not inhibited upon treatment.[1]
Q3: What are the potential mechanisms behind this compound resistance?
While specific mechanisms of resistance to this compound are still under investigation, based on its known targets and general principles of drug resistance, potential mechanisms include:
-
Alterations in the drug target: Mutations or overexpression of the ATP synthase subunits could prevent this compound from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of mTORC1, allowing them to maintain proliferation and survival.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2] Chemoresistant cancer cells often exhibit enhanced mitochondrial ATP production to fuel these pumps.[3]
-
Metabolic reprogramming: Resistant cells may adapt their metabolism to rely less on mitochondrial ATP production, for instance, by upregulating glycolysis.
Troubleshooting Guides
Problem 1: My cancer cell line shows little to no response to this compound treatment.
Possible Cause 1: Intrinsic or Acquired Resistance
Your cell line may have inherent resistance to this compound or may have developed resistance over time.
Suggested Solution: Combination Therapy
Combining this compound with other anti-cancer agents can be a powerful strategy to overcome resistance. The goal is to target multiple pathways simultaneously, making it more difficult for cancer cells to survive. Consider the following combinations:
-
mTOR Inhibitors: Since this compound inhibits mTORC1, combining it with a dual PI3K/mTOR inhibitor could more comprehensively block the pathway and prevent escape mechanisms.[4][5]
-
Inducers of Apoptosis: Combining this compound with agents that induce apoptosis, such as TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), may create a synergistic effect, leading to enhanced cancer cell death.[6][7][8]
-
Other Chemotherapeutic Agents: Standard chemotherapeutic drugs that have different mechanisms of action can be combined with this compound. For instance, drugs that induce DNA damage could be more effective when the cell's energy supply is compromised by this compound.
Experimental Workflow for Testing Combination Therapy
Caption: Workflow for evaluating the efficacy of combination therapy to overcome this compound resistance.
Possible Cause 2: Suboptimal Experimental Conditions
The observed lack of response might be due to issues with the experimental setup.
Suggested Solutions:
-
Verify Drug Potency: Ensure the this compound used is of high quality and has been stored correctly to maintain its activity.
-
Optimize Drug Concentration and Incubation Time: Perform a thorough dose-response and time-course experiment to ensure you are using an appropriate concentration range and incubation period.
-
Check Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
Problem 2: The combination therapy is not effective.
Possible Cause: Inappropriate Combination Partner or Mechanism of Resistance
The chosen combination partner may not target the specific resistance mechanism in your cell line.
Suggested Solutions:
-
Investigate the Mechanism of Resistance:
-
Western Blot Analysis: Profile the key survival and proliferation pathways (e.g., PI3K/Akt/mTOR, MAPK) in your resistant cell line compared to a sensitive line to identify upregulated pathways that could be targeted.
-
ABC Transporter Expression: Use qPCR or Western blotting to assess the expression levels of common ABC transporters (e.g., P-glycoprotein, MRP1, BCRP). If overexpression is detected, consider using an ABC transporter inhibitor in combination with this compound.
-
-
Explore Alternative Combination Strategies:
-
Targeting Cellular Metabolism: Since this compound targets mitochondrial ATP synthesis, combining it with inhibitors of glycolysis could create a metabolic crisis in cancer cells.
-
Targeting Cell Cycle Checkpoints: Combine this compound with drugs that induce cell cycle arrest to prevent the cells from repairing the damage caused by energy depletion.
-
Signaling Pathway to Investigate for Resistance
Caption: Potential signaling pathways involved in this compound resistance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound and potential combination therapies.
Materials:
-
This compound-sensitive and -resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug(s).
-
Remove the medium and add fresh medium containing the drugs to the respective wells. Include wells with untreated cells as a control. For combination studies, treat cells with each drug alone and in combination.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis of mTORC1 Pathway
This protocol is used to assess the effect of this compound on the mTORC1 signaling pathway.
Materials:
-
This compound-sensitive and -resistant cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) |
| Sensitive (e.g., MDA-MB-453) | 10 |
| Resistant (Hypothetical) | > 1000 |
Table 2: Hypothetical Combination Index (CI) Values for this compound with a PI3K/mTOR Inhibitor
| Drug Combination | CI Value | Interpretation |
| This compound + BEZ235 | 0.6 | Synergistic |
| This compound + Rapamycin | 0.9 | Additive/Slightly Synergistic |
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Making sure you're not a bot! [pubs.lib.uiowa.edu]
- 6. Potent pro-apoptotic combination therapy is highly effective in a broad range of cancers - UCL Discovery [discovery.ucl.ac.uk]
- 7. Induction of Apoptosis in Lung Cancer Cells by TRAIL and L-leucyl-L-leucine Methyl Ester [scirp.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Leucinostatin Dosage for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Leucinostatin dosage for in vivo experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at our initial this compound dose. What are the potential causes and solutions?
A1: High toxicity is a known characteristic of Leucinostatins.[1] The observed toxicity could be due to several factors:
-
Dosage Exceeding Maximum Tolerated Dose (MTD): The initial dose may be too high for the specific animal model and strain. It is crucial to perform a dose-escalation study to determine the MTD.
-
Rapid Clearance and High Peak Concentration: The pharmacokinetic profile of this compound might lead to a high initial concentration (Cmax) that causes acute toxicity.
-
Off-Target Effects: this compound's mechanism involves membrane disruption and mitochondrial uncoupling, which can affect healthy cells and tissues.[2][3]
Troubleshooting Steps:
-
Conduct a Maximum Tolerated Dose (MTD) Study: Before proceeding with efficacy studies, a dose-escalation study is essential to identify the highest dose that does not cause unacceptable toxicity.
-
Adjust Dosing Schedule: Consider more frequent, smaller doses to maintain a therapeutic window while avoiding high peak concentrations that lead to toxicity.
-
Pharmacokinetic (PK) Analysis: Perform a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This will inform a more rational dosing strategy.
-
Monitor Animal Health Closely: Regularly monitor body weight, food and water intake, and clinical signs of toxicity. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
Q2: We are not observing the expected in vivo efficacy (e.g., tumor growth inhibition, parasite clearance) with this compound, even at doses approaching the MTD. What could be the issue?
A2: Lack of efficacy can stem from several factors related to the compound, the experimental model, and the protocol:
-
Insufficient Dosage or Exposure: The dose, while approaching the MTD, may still be below the therapeutic threshold for the specific disease model. The dosing frequency might be insufficient to maintain a therapeutic concentration over time.
-
Poor Bioavailability: The route of administration may not be optimal, leading to poor absorption and distribution to the target site.
-
Peptide Degradation: this compound, being a peptide, may be susceptible to degradation by proteases in vivo.
-
Model Resistance: The specific tumor cell line or parasite strain used in your model may have intrinsic or acquired resistance to this compound's mechanism of action.
Troubleshooting Steps:
-
Dose-Response Efficacy Study: Conduct a dose-response study using a range of doses below the MTD to determine if there is a dose-dependent effect.
-
Pharmacodynamic (PD) Study: Analyze the target tissue (e.g., tumor, infected organ) to confirm that this compound is reaching its target and modulating its intended biological pathway (e.g., ATP synthase inhibition, apoptosis induction).
-
Optimize Route of Administration: If using oral administration, consider intravenous (IV) or intraperitoneal (IP) injection to increase bioavailability.
-
Confirm Target Expression/Susceptibility: In vitro assays can be used to confirm the sensitivity of your cell line or parasite strain to this compound.
Q3: We are observing high variability in our in vivo results between animals in the same treatment group. How can we improve the consistency of our experiments?
A3: High variability can obscure real treatment effects and make data interpretation difficult. The following factors can contribute to this issue:
-
Inconsistent Dosing Technique: Variations in injection volume, speed, or location can lead to differences in drug absorption and distribution.
-
Biological Variability: Individual differences in animal metabolism and health status can affect drug response.
-
Peptide Formulation Issues: Improper solubilization or instability of the this compound formulation can lead to inconsistent dosing.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure all personnel are trained on a standardized and precise dosing technique.
-
Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual biological variability on the overall results.
-
Ensure Proper Formulation: Verify the solubility and stability of this compound in the chosen vehicle. Sonication may be used carefully for solubilization, but the stability of the solution over the course of the experiment should be confirmed.
-
Randomize Animals: Randomize animals into treatment and control groups to ensure an even distribution of any inherent biological variations.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Leucinostatins
| This compound Variant | Cell Line / Organism | IC50 / EC50 (nM) | Reference |
| This compound A | Trypanosoma brucei rhodesiense | 2.8 | [4] |
| This compound A | Plasmodium falciparum | 0.4 - 0.9 | [4] |
| This compound A | DU-145 (Prostate Cancer) | Varies with co-culture | [5] |
| This compound A | Human Nucleated Cells | ~47 | [6] |
| This compound B | Trypanosoma cruzi (amastigote) | 12 | [7] |
| This compound F | Trypanosoma cruzi (amastigote) | 5.0 | [7] |
| This compound NPDG C | Trypanosoma cruzi (amastigote) | 3.6 | [7] |
| This compound NPDG D | Trypanosoma cruzi (amastigote) | 2.8 | [7] |
Table 2: In Vivo Toxicity of Leucinostatins in Mice
| This compound Variant | Route of Administration | LD50 (mg/kg) | Reference |
| This compound A & B (mixture) | Intraperitoneal | 1.8 | [1] |
| This compound A & B (mixture) | Oral | 5.4 - 6.3 | [1] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to a specific animal model without causing unacceptable toxicity.
Materials:
-
This compound (lyophilized powder)
-
Sterile vehicle (e.g., PBS, saline with 5% DMSO)
-
8-10 week old mice (e.g., C57BL/6 or as appropriate for the disease model)
-
Sterile syringes and needles
Procedure:
-
Reconstitution: Reconstitute this compound in the chosen sterile vehicle to a desired stock concentration.
-
Animal Groups: Divide mice into several groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer this compound via the intended route of administration (e.g., IP, IV) at escalating doses to different groups. A suggested starting dose could be 0.1 mg/kg, with subsequent doses increasing by a factor of 2 (e.g., 0.2, 0.4, 0.8, 1.6 mg/kg).
-
Monitoring: Closely monitor the animals for at least 14 days for signs of toxicity, including:
-
Body weight (daily for the first week, then 2-3 times per week)
-
Clinical observations (e.g., changes in posture, activity, grooming, signs of pain or distress)
-
Food and water intake
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >15-20% body weight loss, severe clinical signs) or mortality.
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Cannulated mice (for serial blood sampling) or non-cannulated mice (for terminal sampling)
-
Anesthesia
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
LC-MS/MS or a validated ELISA for this compound quantification
Procedure:
-
Dosing: Administer a single dose of this compound (a dose below the MTD) via the intended route of administration.
-
Blood Sampling:
-
Serial Sampling (Cannulated Mice): Collect small blood samples (e.g., 20-50 µL) at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dose.
-
Terminal Sampling (Non-cannulated Mice): Euthanize a cohort of mice (n=3-4) at each time point and collect a terminal blood sample via cardiac puncture.
-
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
Quantification: Measure the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).
Protocol 3: In Vivo Efficacy Study (Xenograft Model Example)
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Matrigel (or other appropriate matrix)
-
Immunocompromised mice (e.g., nude, SCID)
-
This compound
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly (2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment: Administer this compound (at one or more doses below the MTD) and vehicle control according to the predetermined schedule and route of administration.
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing this compound dosage in vivo.
Troubleshooting Logic Tree
Caption: Troubleshooting guide for in vivo experiments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
troubleshooting inconsistent results in Leucinostatin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Leucinostatin.
FAQs and Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent or unexpected results in this compound experiments.
Issue 1: Inconsistent IC50 or EC50 Values
Question: Why do I observe significant variability in the IC50 or EC50 values of this compound between experiments?
Answer: Fluctuations in IC50 and EC50 values are a common issue and can arise from several factors:
-
Compound Purity and Stability: The purity of the this compound batch can impact its potency. Degradation of the compound over time, especially if not stored correctly, can also lead to weaker activity. It is crucial to use a high-purity compound and follow the manufacturer's storage recommendations. Leucinostatins are a complex of closely related components, and variations in the separation and purification can affect biological activity.[1]
-
Solubility and Aggregation: Leucinostatins are hydrophobic peptides, which can lead to poor solubility and aggregation in aqueous cell culture media.[2][3] Aggregates can result in an uneven concentration of the active compound, leading to inconsistent effects.
-
Cell Culture Conditions:
-
Cell Density: The number of cells seeded can influence the effective concentration of the drug per cell. Higher cell densities may require higher concentrations of this compound to achieve the same effect.
-
Growth Phase of Cells: Cells in different growth phases (e.g., logarithmic vs. stationary) can exhibit varied sensitivity to cytotoxic agents.
-
Media Composition: Components in the cell culture medium, such as serum proteins, can bind to this compound, reducing its bioavailable concentration. The presence of glucose has also been shown to partially protect cells from this compound-induced membrane damage.[4]
-
pH of Media: Changes in the pH of the culture medium can affect the stability and activity of the compound.
-
-
Experimental Protocol Variations:
-
Incubation Time: The duration of cell exposure to this compound will directly impact the observed cytotoxicity.
-
Assay Method: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values.
-
Data Analysis: The mathematical model used to calculate the IC50 value from the dose-response curve can introduce variability.
-
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Poor Solubility and Compound Precipitation
Question: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
Answer: this compound's hydrophobic nature makes it prone to precipitation in aqueous solutions. Here are some strategies to improve its solubility:
-
Use of Organic Solvents for Stock Solutions: Dissolve this compound in a small amount of an appropriate organic solvent like DMSO or ethanol before diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Gentle sonication of the stock solution or the final diluted solution can help to break up small aggregates and improve dissolution.
-
Vortexing: Thorough vortexing during the dilution process can aid in keeping the compound in solution.
-
Preparation of Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize the chances of precipitation over time.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Question: I am observing cytotoxicity at concentrations lower than expected, or I suspect off-target effects. What could be the cause?
Answer: Unexpected cytotoxicity can be due to several factors:
-
Mitochondrial Toxicity: this compound is a known mitochondrial toxin that can uncouple oxidative phosphorylation and inhibit ATP synthase.[5] Cells that are highly dependent on oxidative phosphorylation for energy production will be more sensitive to this compound.
-
Membrane Disruption: At higher concentrations, this compound can cause direct damage to the cell membrane.[4]
-
Interaction with Assay Components: this compound, being a hydrophobic peptide, might interfere with certain assay reagents. For example, it could interact with fluorescent dyes used in some viability or apoptosis assays, leading to false-positive results.
-
Contaminants: The presence of impurities in the this compound sample could contribute to unexpected biological activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
96-well cell culture plates
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Reported IC50 Values of Leucinostatins in Various Cell Lines
| This compound Analog | Cell Line | Assay | IC50 (nM) | Reference |
| This compound A | Human nucleated cells | Proliferation Assay | ~47 | [2] |
| This compound A | Murine leukemic L1210 | Growth Inhibition | ~420 (0.5 µg/ml) | [4] |
| This compound B | T. cruzi | Antiparasitic Assay | 2.8 | [6] |
| This compound F | T. cruzi | Antiparasitic Assay | 12.5 | [6] |
Table 2: Reported EC50 Values of this compound Derivatives against P. falciparum
| This compound B Derivative (C-terminus) | EC50 (nM) | Reference |
| -H | 1.5 | [2] |
| -CH3 | 0.2 | [2] |
| -Atto495 | 4.2 | [2] |
| -Biotin | 42 | [2] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Mitochondrial Targeting
This compound primarily exerts its cytotoxic effects by targeting the mitochondria. It inhibits the F1Fo-ATP synthase, leading to a decrease in cellular ATP production. At higher concentrations, it can also act as an uncoupler of oxidative phosphorylation, dissipating the mitochondrial membrane potential.
Caption: this compound's primary mechanism of action.
Impact of this compound on mTOR Signaling
Mitochondrial dysfunction caused by this compound can indirectly inhibit the mTOR (mammalian target of rapamycin) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to cellular energy status (ATP levels).
Caption: this compound's inhibitory effect on mTOR signaling.
General Experimental Workflow for this compound Cytotoxicity Screening
This diagram outlines a typical workflow for assessing the cytotoxic effects of this compound.
Caption: Workflow for this compound cytotoxicity screening.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Action of the peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
stabilizing Leucinostatin solutions for long-term storage
This technical support center provides guidance on the preparation, storage, and troubleshooting of Leucinostatin solutions for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][2] It has limited solubility in water.[1] The choice of solvent will depend on the specific requirements of your experiment, including downstream applications and potential solvent effects on your biological system.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), store at -20°C.[3][4][5] Properly stored, solid this compound has a shelf life of over two years.
Q3: How should I store this compound stock solutions?
A3: For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder.[3][6] This prevents repeated freeze-thaw cycles, which can lead to degradation of the peptide.[6]
Q4: How long are this compound solutions stable?
A4: The stability of this compound in solution is dependent on the solvent, storage temperature, and handling. As a general guideline, stock solutions stored at -20°C are typically usable for up to one month.[7] For critical applications, it is always best to use freshly prepared solutions.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon storage, especially at low temperatures. | - The concentration of this compound exceeds its solubility limit in the chosen solvent at that temperature. - The solvent has absorbed water, reducing the solubility of the hydrophobic peptide. | - Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. - Prepare a new stock solution at a lower concentration. - Ensure the use of anhydrous solvents and store solutions with a desiccant. |
| Loss of biological activity in my assay. | - Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). - Hydrolysis or oxidation of the peptide. - Incompatibility of the solvent with the assay system. | - Prepare a fresh stock solution from solid this compound. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Consider preparing a fresh dilution from a frozen stock aliquot for each experiment. - If using DMSO, be aware that high concentrations can be toxic to some cell lines. Perform a solvent toxicity control in your assay. |
| Inconsistent results between experiments. | - Inaccurate pipetting of the viscous stock solution (e.g., DMSO). - Degradation of the stock solution over time. | - Use positive displacement pipettes for accurate handling of viscous solvents. - Ensure the stock solution is fully thawed and mixed well before taking an aliquot. - Prepare a new stock solution and compare its performance to the old one. |
Stabilizing this compound Solutions for Long-Term Storage
For experiments requiring the long-term storage of this compound in solution, the following strategies can be employed to enhance stability.
Solvent Selection
The choice of solvent can significantly impact the stability of this compound. While DMSO is a common solvent due to its high solvating power, it can also be hygroscopic and may oxidize certain amino acid residues. Ethanol can be a suitable alternative for some applications. The following table summarizes representative stability data for this compound A in different solvents at -20°C.
Table 1: Representative Stability of this compound A in Various Solvents at -20°C
| Storage Time (Weeks) | % Remaining this compound A (in DMSO) | % Remaining this compound A (in Ethanol) | % Remaining this compound A (in DMSO with 5% Glycerol) |
| 0 | 100% | 100% | 100% |
| 2 | 98.5% | 99.1% | 99.5% |
| 4 | 96.2% | 97.8% | 98.9% |
| 8 | 92.1% | 95.3% | 97.5% |
| 12 | 88.5% | 92.7% | 96.1% |
Note: This data is representative and intended for illustrative purposes. Actual stability may vary based on experimental conditions.
Use of Cryoprotectants
Adding a cryoprotectant such as glycerol can help to prevent the formation of ice crystals during freezing, which can denature peptides. A final concentration of 5-10% (v/v) glycerol is typically recommended.
pH Considerations
For aqueous-organic solvent mixtures, maintaining a slightly acidic pH (around 5-6) can help to reduce the rate of hydrolysis of peptide bonds. This can be achieved by using a buffered co-solvent system, though the solubility of this compound in such systems would need to be empirically determined.
Experimental Protocols
Protocol for Preparing a Stabilized this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile Glycerol
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 95:5 (v/v) mixture of anhydrous DMSO and sterile glycerol.
-
Dissolve the solid this compound in the DMSO/glycerol mixture to the desired final concentration (e.g., 10 mM).
-
Vortex gently until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for a Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound solutions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Column Temperature: 30°C
-
-
Forced Degradation Study: To identify potential degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Incubate this compound solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate solid this compound at 80°C for 48 hours, then dissolve for analysis.
-
Photostability: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
Prepare samples of the this compound solution at specified time points during the stability study.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the intact this compound peak over time. The percentage of remaining this compound can be calculated relative to the initial time point.
-
In the forced degradation samples, assess the appearance of new peaks, which represent degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: Experimental workflow for this compound solution handling.
Caption: Potential degradation pathways for this compound.
References
minimizing off-target effects of Leucinostatin in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leucinostatin in cellular assays. Our goal is to help you minimize off-target effects and obtain reliable, reproducible data.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a peptide mycotoxin that primarily targets mitochondria.[1][2] Its main mechanism involves the inhibition of ATP synthase and the uncoupling of oxidative phosphorylation, leading to a decrease in cellular ATP production and disruption of the mitochondrial membrane potential.[3][4] This disruption of mitochondrial function ultimately induces cytotoxicity.
Q2: What are the known off-target effects of this compound?
The principal off-target effects of this compound are linked to its potent mitochondrial toxicity.[3][5] At higher concentrations, it can cause general membrane damage, affecting not only mitochondria but also the plasma membrane of cells.[6][7] This can lead to non-specific cytotoxicity that may confound experimental results. It has also been shown to inhibit mTORC1 signaling.[8][9]
Q3: How can I distinguish between specific anti-cancer effects and general mitochondrial toxicity?
To differentiate between targeted effects and general toxicity, it is crucial to perform dose-response studies across a range of concentrations. Additionally, employing specific assays to measure mitochondrial function, such as a mitochondrial membrane potential assay (e.g., using JC-1 dye) or an ATP production assay, can help elucidate the primary mechanism of cell death.[1][10][11][12] Comparing the IC50 values in cancer cell lines versus non-cancerous control cell lines can also provide insights into selective toxicity.
Q4: What are some general strategies to minimize off-target effects of small molecules like this compound?
Several strategies can be employed to reduce off-target effects:
-
Optimize Concentration: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target toxicity.
-
Control Exposure Time: Limit the duration of cell exposure to this compound to the minimum time required to observe the intended biological effect.
-
Use appropriate controls: Include untreated cells, vehicle-treated cells, and positive controls for mitochondrial dysfunction (e.g., CCCP or FCCP) in your experiments.[1][10]
-
Consider the Cellular Context: The metabolic state of your cells can influence their sensitivity to mitochondrial toxins. For example, cells highly reliant on oxidative phosphorylation may be more susceptible.[13]
Troubleshooting Guide
Issue 1: High background or non-specific cytotoxicity observed in my assay.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration range. Start with a broad range and narrow it down to find the lowest concentration that gives a specific effect.
-
-
Possible Cause 2: Non-specific binding to plasticware or other surfaces.
-
Possible Cause 3: Contamination of cell culture or reagents.
-
Solution: Ensure all reagents are sterile and handle cell cultures in a sterile environment to prevent contamination, which can lead to cell death and high background signals.[17]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
-
-
Possible Cause 2: Instability of this compound in solution.
-
Solution: Prepare fresh this compound solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations.
-
Issue 3: Difficulty interpreting data from mitochondrial toxicity assays.
-
Possible Cause 1: Autofluorescence of the compound or cells.
-
Solution: Run appropriate controls, including unstained cells and cells treated with this compound but without the fluorescent dye, to assess background fluorescence.
-
-
Possible Cause 2: Dye concentration and incubation time are not optimal.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and its derivatives in various cell lines.
Table 1: IC50/GI50 Values of Leucinostatins in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| This compound A | Human nucleated cells | Proliferation | ~47 | [18] |
| This compound A | T. b. rhodesiense | - | 0.4 | [19] |
| This compound A Derivative 2 | T. b. rhodesiense | - | 6.4 | [19] |
| This compound A Derivative 4 | T. b. rhodesiense | - | 3.6 | [19] |
| This compound B Derivative (-H) | P. falciparum | Transmission-blocking | 1.5 | [18] |
| This compound B Derivative (-CH3) | P. falciparum | Transmission-blocking | 0.2 | [18] |
| This compound B Derivative (-Atto495) | P. falciparum | Transmission-blocking | 4.2 | [18] |
| This compound B Derivative (-Biotin) | P. falciparum | Transmission-blocking | 42 | [18] |
Table 2: Cytotoxicity of this compound A Derivatives against L6 Cells
| Compound | Cytotoxicity on L6 cells IC50 (nM) | Reference |
| This compound A | 130 | [19] |
| Derivative 2 | 1100 | [19] |
| Derivative 4 | 290 | [19] |
Experimental Protocols
1. Mitochondrial Membrane Potential Assay using JC-1
This protocol is adapted from commercially available kits and published literature.[1][10][20]
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (positive control)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and vehicle-treated controls.
-
For a positive control, treat a set of wells with 50 µM CCCP or FCCP for 15-30 minutes to depolarize the mitochondria.
-
Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium according to the manufacturer's instructions.
-
Remove the treatment medium from the wells and add the JC-1 staining solution.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Carefully remove the staining solution and wash the cells once with PBS.
-
Add fresh PBS or culture medium to the wells.
-
Measure the fluorescence intensity using a plate reader.
-
J-aggregates (healthy, polarized mitochondria): Excitation ~560 nm, Emission ~595 nm (red).
-
JC-1 monomers (unhealthy, depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm (green).
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
2. Cellular ATP Production Assay
This protocol is a general guideline based on commercially available luciferase-based ATP assay kits.[4][11][12]
Materials:
-
Cells of interest
-
This compound
-
ATP assay kit (containing cell lysis buffer, luciferase, and D-luciferin)
-
Opaque 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and vehicle-treated controls.
-
At the end of the treatment period, bring the plate and the ATP assay reagents to room temperature.
-
Add the cell lysis reagent provided in the kit to each well and mix gently to lyse the cells and release ATP.
-
Add the luciferase/luciferin substrate solution to each well.
-
Incubate the plate at room temperature for the time recommended by the kit manufacturer to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the number of cells or total protein content if necessary.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for evaluating this compound's mitochondrial toxicity.
Caption: Signaling pathways affected by this compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. insphero.com [insphero.com]
- 7. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. seqwell.com [seqwell.com]
- 14. A Modern Approach to the Treatment of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 18. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
Technical Support Center: Enhancing the Bioavailability of Leucinostatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Leucinostatin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good oral bioavailability with this compound derivatives?
A1: this compound derivatives, like most peptide-based compounds, face several significant barriers to effective oral absorption. These include enzymatic degradation in the gastrointestinal (GI) tract by proteases such as pepsin, trypsin, and chymotrypsin. Their relatively large size and hydrophilic nature can also limit their ability to permeate across the intestinal epithelium. Furthermore, efflux pumps like P-glycoprotein can actively transport absorbed derivatives back into the intestinal lumen.
Q2: Are there any known oral bioavailability data for this compound derivatives?
A2: Specific oral bioavailability percentages for this compound derivatives are not extensively reported in publicly available literature. However, some studies have provided indications of oral activity. For instance, the oral lethal dose (LD50) for this compound A and B in mice has been determined to be 5.4 mg/kg and 6.3 mg/kg, respectively, suggesting some level of absorption after oral administration.[1][2][3] Additionally, a synthetic derivative, compound 2 (ZHAWOC6025), was found to be active in a mouse model when administered orally at a dose of 30 mg/kg.[1]
Q3: What are the primary mechanisms of action for this compound derivatives, and how might this influence formulation strategies?
A3: this compound derivatives primarily act by disrupting cellular and mitochondrial membranes.[1][4] Some derivatives, like this compound A, have been shown to inhibit the mitochondrial ATP synthase at low concentrations and act as uncouplers of oxidative phosphorylation at higher concentrations.[2][5] This membrane-interacting property is a key consideration for formulation. Strategies that protect the peptide structure until it reaches the cell membrane are crucial. For example, lipid-based formulations could facilitate interaction with the lipid bilayer of intestinal cells.
Q4: What initial steps should I take to assess the potential for oral absorption of my this compound derivative?
A4: A good starting point is to perform an in vitro Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal epithelium and can provide an initial assessment of a compound's potential for passive diffusion and active transport across the intestinal barrier.[6][7] The results can help classify your derivative's permeability and guide further formulation development.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophilicity | Co-formulate with a permeation enhancer (e.g., medium-chain fatty acids, chitosan).[8][9] | Permeation enhancers can transiently open the tight junctions between epithelial cells, allowing for increased paracellular transport of hydrophilic molecules. |
| Large Molecular Size | Investigate the use of cell-penetrating peptides (CPPs) conjugated to your derivative. | CPPs can facilitate the translocation of larger molecules across cell membranes. |
| Efflux by P-glycoprotein | Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil, though clinical applicability may be limited) in the Caco-2 assay. | This will help determine if active efflux is a major contributor to low permeability and if co-formulation with an inhibitor could be a viable strategy. |
Issue 2: Degradation in Simulated Gastric or Intestinal Fluid
| Potential Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | 1. Chemical Modification: Introduce non-natural amino acids or cyclize the peptide structure.[10] 2. Formulation with Protease Inhibitors: Include inhibitors like aprotinin or bestatin in the formulation.[8][9] | 1. These modifications can make the peptide less recognizable to digestive enzymes. 2. Protease inhibitors can locally reduce enzymatic activity in the GI tract, protecting the peptide. |
| pH-dependent Instability | Develop an enteric-coated formulation using pH-sensitive polymers.[10] | An enteric coating will protect the derivative from the low pH of the stomach and release it in the more neutral environment of the small intestine. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its derivatives from the literature.
Table 1: In Vivo Activity and Toxicity of this compound Derivatives
| Compound | Animal Model | Dosing Route | Dose | Outcome | Reference |
| This compound A | Mouse | Oral | 5.4 mg/kg | LD50 | [1][2][3] |
| This compound B | Mouse | Oral | 6.3 mg/kg | LD50 | [1] |
| This compound A | Mouse | Intraperitoneal | 1.8 mg/kg | LD50 | [1][2] |
| This compound B | Mouse | Intraperitoneal | 1.8 mg/kg | LD50 | [1] |
| Compound 2 (ZHAWOC6025) | Mouse (T. b. brucei model) | Oral | 30 mg/kg once daily for 4 days | Active (prolonged survival) | [1] |
| Compound 2 (ZHAWOC6025) | Mouse (T. b. brucei model) | Intraperitoneal | 3 mg/kg twice daily for 4 days | Active (no detectable parasitemia) | [1] |
| Compound 4 (ZHAWOC6027) | Mouse (T. b. brucei model) | Intraperitoneal | 3 mg/kg twice daily for 2 days | Active (no detectable parasitemia) | [1] |
Table 2: In Vitro Activity of this compound Derivatives
| Compound | Target/Cell Line | Parameter | Value | Reference |
| This compound A | T. b. rhodesiense | IC50 | 0.4 nM | [1] |
| Compound 2 (ZHAWOC6025) | T. b. rhodesiense | IC50 | 6.4 nM | [1] |
| Compound 4 (ZHAWOC6027) | T. b. rhodesiense | IC50 | 3.6 nM | [1] |
| This compound A | L6 cells (cytotoxicity) | IC50 | 259 nM | [2] |
| Lefleuganan (derivative) | L6 cells (cytotoxicity) | IC50 | 1563 nM | [2] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound Derivatives
Objective: To assess the intestinal permeability of a this compound derivative in vitro.
Materials:
-
Caco-2 cells (passage 30-40)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test this compound derivative
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm².
-
Confirm low permeability to Lucifer yellow (<1%).
-
-
Permeability Study (Apical to Basolateral):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test this compound derivative (at a known concentration in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the this compound derivative in all samples by a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the derivative in the basolateral chamber, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
-
Protocol 2: Formulation of this compound Derivatives in Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate a this compound derivative in SLNs to protect it from degradation and potentially enhance its oral absorption.
Materials:
-
This compound derivative
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
High-shear homogenizer or microfluidizer
Methodology:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve or disperse the this compound derivative in the molten lipid.
-
Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for 3-5 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer or microfluidizer for several cycles to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency (EE%) and drug loading (DL%) by quantifying the amount of unencapsulated derivative in the aqueous phase after separating the SLNs by ultracentrifugation. EE% = [(Total drug - Free drug) / Total drug] * 100 DL% = [(Total drug - Free drug) / Weight of lipid] * 100
-
Visualizations
Caption: Workflow for enhancing this compound derivative bioavailability.
Caption: Proposed mechanism of action of this compound derivatives.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Leucinostatin-Induced Mitochondrial Swelling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during experiments involving Leucinostatin-induced mitochondrial swelling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect mitochondria?
A1: Leucinostatins are peptide antibiotics that act as potent mitochondrial toxins.[1][2] Their primary mechanisms of action on mitochondria are concentration-dependent:
-
At low concentrations (e.g., <240 nM): Leucinostatins inhibit the F1Fo-ATP synthase, leading to a decrease in ATP production and inhibition of state 3 respiration.[2][3]
-
At high concentrations (e.g., >240 nM): They function as uncouplers of oxidative phosphorylation, dissipating the mitochondrial membrane potential, likely through their action as protonophores.[2][3]
This dual action can lead to significant mitochondrial dysfunction, including the induction of mitochondrial swelling.
Q2: What is mitochondrial swelling and why is it significant?
A2: Mitochondrial swelling is an increase in the volume of the mitochondrial matrix due to the influx of water. This process is often associated with an increase in the permeability of the inner mitochondrial membrane to ions and small solutes.[4][5] Pathological mitochondrial swelling can compromise mitochondrial function, leading to the rupture of the outer mitochondrial membrane, release of pro-apoptotic factors, and ultimately, cell death.[4][6][7]
Q3: How does this compound induce mitochondrial swelling?
A3: Leucinostatins are believed to induce mitochondrial swelling primarily through their ionophoric properties.[8] They can insert into the inner mitochondrial membrane and facilitate the transport of cations, disrupting the normal ionic homeostasis of the mitochondrial matrix.[8] This influx of ions increases the osmotic pressure within the matrix, leading to water entry and swelling.[4] This process can be linked to the opening of the mitochondrial permeability transition pore (mPTP).[9][10]
Q4: What is the mitochondrial permeability transition pore (mPTP)?
A4: The mPTP is a non-specific, high-conductance channel that can form in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of matrix Ca2+ and oxidative stress.[11][12][13] Its opening allows for the passage of molecules up to 1.5 kDa, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and massive mitochondrial swelling.[12][14]
Q5: How can I measure this compound-induced mitochondrial swelling in my experiments?
A5: The most common method is spectrophotometric analysis of a suspension of isolated mitochondria. Mitochondrial swelling causes a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm (A540).[15][16][17] Other techniques include fluorescence microscopy with specific probes to visualize mitochondrial morphology and volume changes in intact cells.[18][19]
Troubleshooting Guide
This guide addresses common problems encountered during the investigation of this compound-induced mitochondrial swelling.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable mitochondrial swelling after this compound treatment. | 1. This compound concentration is too low: The concentration may be sufficient to inhibit ATP synthase but not to induce significant ionophoric activity and swelling. 2. Suboptimal buffer conditions: The composition of the incubation buffer (e.g., ion concentration, osmolarity) can influence the extent of swelling. 3. Mitochondria are not energized: Swelling is often dependent on an energized state (i.e., presence of respiratory substrates). 4. Presence of mPTP inhibitors: The experimental medium may contain inadvertent inhibitors of the mPTP (e.g., ADP, Mg2+ at high concentrations). | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 100 nM to 10 µM) to determine the optimal concentration for inducing swelling. 2. Optimize the swelling buffer: Ensure the buffer contains appropriate salts (e.g., KCl) and is slightly hypotonic to facilitate swelling. Refer to the experimental protocols below. 3. Provide respiratory substrates: Add substrates like succinate or a combination of glutamate and malate to energize the mitochondria.[9] 4. Review buffer components: Ensure the buffer composition does not contain high levels of known mPTP inhibitors. Consider adding a known inducer like CaCl2 as a positive control.[9][20] |
| High baseline mitochondrial swelling (before this compound addition). | 1. Damaged mitochondria: The mitochondrial isolation procedure may have caused mechanical damage to the membranes. 2. Contamination: The mitochondrial preparation may be contaminated with other cellular components that induce swelling. 3. Inappropriate storage: Mitochondria may have been stored for too long or at an improper temperature. | 1. Optimize mitochondrial isolation: Use gentle homogenization techniques and ensure all steps are performed at 4°C.[9] 2. Purify mitochondria: Consider using a density gradient centrifugation (e.g., Percoll) to obtain a purer mitochondrial fraction. 3. Use fresh preparations: Perform experiments with freshly isolated mitochondria for best results. Keep mitochondria on ice at all times.[10] |
| Variability between experimental replicates. | 1. Inconsistent mitochondrial concentration: The amount of mitochondrial protein used in each assay may differ. 2. Inconsistent reagent addition: The timing and volume of this compound or other reagents added may vary. 3. Temperature fluctuations: The temperature of the assay may not be consistent. | 1. Normalize mitochondrial concentration: Determine the protein concentration of your mitochondrial stock (e.g., using a Bradford or BCA assay) and use a consistent amount for each experiment. 2. Use precise pipetting techniques: Ensure accurate and consistent addition of all reagents. 3. Maintain a constant temperature: Use a temperature-controlled spectrophotometer or water bath to ensure a stable assay temperature. |
| Unexpected inhibition of swelling by a known inducer. | 1. Presence of an unknown inhibitor: Your this compound sample or other reagents may be contaminated with an mPTP inhibitor. 2. Incorrect buffer pH: The pH of the assay buffer can influence mPTP opening. | 1. Test reagents individually: Run controls with each reagent to identify any inhibitory effects. 2. Verify buffer pH: Ensure the pH of your assay buffer is at the desired level (typically around 7.2-7.4).[20] |
Key Experimental Protocols
Protocol 1: Spectrophotometric Measurement of Mitochondrial Swelling
This protocol details the measurement of mitochondrial swelling in isolated mitochondria by monitoring the decrease in absorbance at 540 nm.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Swelling Buffer: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, pH 7.4
-
Respiratory substrates: 5 mM succinate (or 5 mM glutamate and 5 mM malate)
-
This compound stock solution (in DMSO or ethanol)
-
Positive control: 200 µM CaCl2
-
mPTP inhibitor (optional): 1 µM Cyclosporin A (CsA)
-
96-well plate or cuvettes
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare Mitochondrial Suspension: Resuspend the isolated mitochondrial pellet in ice-cold Swelling Buffer to a final protein concentration of approximately 1 mg/mL. Keep the suspension on ice.
-
Set up the Assay: In a 96-well plate or cuvette, add the Swelling Buffer and respiratory substrates.
-
Equilibrate: Incubate the plate/cuvette at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to allow for temperature equilibration.
-
Add Mitochondria: Add the mitochondrial suspension to each well/cuvette to a final concentration of 0.25-0.5 mg/mL.
-
Baseline Reading: Start monitoring the absorbance at 540 nm every 30-60 seconds to establish a stable baseline.
-
Add Test Compounds: Add the desired concentration of this compound, vehicle control (DMSO/ethanol), positive control (CaCl2), or inhibitor (CsA). If using an inhibitor, pre-incubate for 5 minutes before adding the swelling inducer.
-
Monitor Swelling: Continue to record the absorbance at 540 nm for a defined period (e.g., 10-30 minutes). A decrease in absorbance indicates mitochondrial swelling.[9][16]
-
Data Analysis: Plot the change in A540 over time. The rate of swelling can be calculated from the initial linear phase of the absorbance decrease.
Quantitative Data Summary
| Compound | Concentration | Effect on Mitochondria | Reference |
| This compound A/B | < 240 nM | Inhibition of State 3 respiration and ATP synthase | [2] |
| This compound A/B | > 240 nM | Uncoupling of oxidative phosphorylation | [2] |
| This compound A | 50 nM | ~60% decrease in respiration in human cells | [3] |
| Valinomycin | 200 nM | Induces mitochondrial swelling (used for calibration in some assays) | [18] |
| CaCl2 | 200 µM - 20 mM | Induces mPTP-dependent mitochondrial swelling | [9][21] |
| Cyclosporin A | 1 µM | Inhibition of mPTP-dependent mitochondrial swelling | [9][20] |
Visualizations
Signaling Pathway of this compound-Induced Mitochondrial Swelling
Caption: this compound's dual action on mitochondria leading to swelling.
Experimental Workflow for Measuring Mitochondrial Swelling
Caption: Workflow for spectrophotometric measurement of mitochondrial swelling.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for absence of mitochondrial swelling.
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different approaches to modeling analysis of mitochondrial swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THE MORPHOLOGY OF THE SWELLING PROCESS IN RAT LIVER MITOCHONDRIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mitochondrial permeability transition pore and its role in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mitochondrial swelling measurement [bio-protocol.org]
- 16. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence measurement of mitochondrial swelling in cells [help.imageanalyst.net]
- 19. Mitochondrial permeability transition and swelling can occur reversibly without inducing cell death in intact human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of swelling of single isolated mitochondrion with optical microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Leucinostatin Treatment under Nutrient-Deprived Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin under nutrient-deprived conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, particularly under nutrient deprivation?
A1: this compound primarily targets mitochondria, acting as a potent inhibitor of ATP synthase. At lower concentrations, it suppresses cellular respiration, while at higher concentrations, it can uncouple oxidative phosphorylation. This disruption of mitochondrial function is particularly effective under nutrient-deprived conditions, such as low glucose, where cells are more reliant on oxidative phosphorylation for energy production. Additionally, this compound has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and metabolism, and can also suppress protein synthesis.
Q2: Why is this compound's cytotoxicity enhanced in nutrient-deprived conditions?
A2: The enhanced cytotoxicity of this compound in nutrient-deprived environments, especially low glucose, is linked to the metabolic reprogramming of cancer cells. Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect). However, under glucose-limited conditions, they are forced to rely more heavily on mitochondrial oxidative phosphorylation for ATP production. By inhibiting this crucial metabolic pathway, this compound effectively creates an energy crisis within the cancer cells, leading to increased cell death.
Q3: What are the expected morphological changes in cells treated with this compound under nutrient starvation?
A3: Cells undergoing apoptosis due to this compound treatment under nutrient starvation will typically exhibit characteristic morphological changes. These include cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). In the later stages, apoptotic bodies may be observed. It is also possible to observe signs of autophagy, such as the formation of autophagosomes, as the cells attempt to survive the nutrient stress.
Q4: Which signaling pathways are most significantly affected by this compound treatment in a nutrient-poor environment?
A4: The primary signaling pathway inhibited by this compound is the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. By inhibiting mitochondrial function and ATP production, this compound indirectly leads to the inactivation of mTORC1. Furthermore, some studies have indicated that this compound can reduce the expression of Insulin-like Growth Factor I (IGF-I), thereby affecting the IGF-I signaling pathway, which is crucial for cell survival and proliferation.
Q5: How does this compound's effect on protein synthesis contribute to its cytotoxicity?
A5: this compound has been reported to markedly inhibit protein synthesis in cells.[1] This inhibition is suggested to be a secondary effect resulting from its initial interaction with the cell membrane and disruption of mitochondrial function.[1] By halting the production of essential proteins required for cell survival, proliferation, and repair, this compound further contributes to its overall cytotoxic effect, especially in rapidly dividing cancer cells that have a high demand for protein synthesis.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or interference of this compound with the assay reagent.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and reduce evaporation from the inner wells.
-
Control for Compound Interference: Run a control experiment with this compound in cell-free medium to check for any direct reaction with the viability assay reagent (e.g., MTT, XTT). If interference is observed, consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
Issue 2: Low or No Induction of Apoptosis Detected
-
Possible Cause: Sub-optimal concentration of this compound, insufficient treatment duration, or the use of an inappropriate apoptosis detection method.
-
Troubleshooting Steps:
-
Concentration and Time-Course Optimization: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal conditions for inducing apoptosis in your specific cell line under nutrient deprivation.
-
Use Multiple Apoptosis Assays: Apoptosis is a dynamic process. It is advisable to use at least two different methods to confirm apoptosis. For example, combine an early-stage marker like Annexin V staining with a late-stage marker like caspase-3/7 activity assay or TUNEL assay.
-
Positive Control: Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to ensure that the assay is working correctly.
-
Issue 3: Inconsistent Western Blot Results for Signaling Pathway Analysis
-
Possible Cause: Inefficient protein extraction, protein degradation, or issues with antibody incubation and detection.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Use a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation. Ensure all steps of protein extraction are performed on ice.
-
Determine Optimal Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal dilutions that provide a strong signal with minimal background.
-
Loading Control: Always probe your membranes with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Positive and Negative Controls: Include lysates from untreated cells and cells treated with a known activator or inhibitor of the pathway of interest to validate your results.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound Analogs against Various Cell Lines
| Cell Line | Cancer Type | This compound Analog | IC50 (nM) | Reference |
| L6 | Rat Myoblast | This compound A | 259 | [2] |
| T. brucei rhodesiense | Protozoan | This compound A | 0.25 | [2] |
| T. cruzi | Protozoan | This compound A | - | [3] |
| L. donovani | Protozoan | This compound A | - | [2] |
| P. falciparum | Protozoan | This compound A | - | [2] |
| T. brucei rhodesiense | Protozoan | ZHAWOC6025 (Derivative) | 6.4 | [2] |
| T. brucei rhodesiense | Protozoan | ZHAWOC6027 (Derivative) | 3.6 | [2] |
| L6 | Rat Myoblast | ZHAWOC6025 (Derivative) | 1563 | [2] |
| L6 | Rat Myoblast | ZHAWOC6027 (Derivative) | 1563 | [2] |
Table 2: In Vivo Efficacy of this compound B
| Animal Model | Infection Model | Treatment Regimen | Outcome | Reference |
| Mouse | Acute Chagas disease (T. cruzi) | 0.25 mg/kg to 1 mg/kg (escalating dose) | - | [3][4] |
| Mouse | T. brucei | 0.3 mg/kg to 2.5 mg/kg | - | [3][4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) for this compound Treatment under Nutrient Deprivation
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Nutrient Deprivation and this compound Treatment:
-
After 24 hours, gently aspirate the complete medium.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of nutrient-deprived medium (e.g., glucose-free DMEM) to each well.
-
Prepare serial dilutions of this compound in the nutrient-deprived medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) in the nutrient-deprived medium.
-
Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining) by Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound under nutrient-deprived conditions as described in Protocol 1.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Western Blot Analysis of mTORC1 Pathway Proteins
-
Protein Extraction:
-
Treat cells as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities.
-
Mandatory Visualizations
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo studies of cancer cell behavior under nutrient deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Mechanism of Action of Leucinostatins in Trypanosoma cruzi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Leucinostatins, a promising class of natural products with potent activity against Trypanosoma cruzi, the etiological agent of Chagas disease. The performance of Leucinostatins is objectively compared with current and alternative therapeutic agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction to Chagas Disease and Current Therapeutic Landscape
Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge, affecting millions worldwide.[1] Current treatment options are limited to two nitroheterocyclic compounds, benznidazole and nifurtimox. These drugs exhibit variable efficacy, particularly in the chronic phase of the disease, and are associated with significant adverse effects, often leading to treatment discontinuation.[1][2] This underscores the urgent need for novel, safer, and more effective therapeutic agents. Leucinostatins, a class of peptidic natural products, have emerged as potent inhibitors of the intracellular amastigote form of T. cruzi, demonstrating promising in vitro and in vivo activity.[2][3]
Leucinostatin's Primary Mechanism of Action: Mitochondrial Destabilization
The primary mechanism of action of Leucinostatins against trypanosomatids, including T. cruzi, is the destabilization of the inner mitochondrial membrane.[4] This disruptive action on the parasite's sole mitochondrion triggers a cascade of downstream events, ultimately leading to parasite death. The proposed mechanism involves the peptide's ability to interact with and permeabilize the mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This, in turn, cripples ATP synthesis and disrupts essential ionic homeostasis, particularly that of calcium (Ca2+) and protons (pH).[1][3]
Caption: Proposed mechanism of this compound action in T. cruzi.
Comparative In Vitro Efficacy and Selectivity
Leucinostatins exhibit potent activity against the clinically relevant intracellular amastigote stage of T. cruzi, with EC50 values in the low nanomolar range. This potency surpasses that of the current standard of care, benznidazole. The following tables summarize the in vitro efficacy and cytotoxicity of Leucinostatins in comparison to other anti-T. cruzi compounds.
Table 1: Comparative In Vitro Efficacy against T. cruzi Amastigotes
| Compound | T. cruzi Strain | Host Cell | Incubation Time (h) | EC50 (µM) | Reference(s) |
| This compound A | CA-I/72 | C2C12 | 72 | 0.013 | [3] |
| This compound B | CA-I/72 | C2C12 | 72 | 0.028 | [3] |
| This compound F | CA-I/72 | C2C12 | 72 | 0.005 | [3] |
| This compound NPDG C | CA-I/72 | C2C12 | 72 | 0.012 | [3] |
| This compound NPDG D | CA-I/72 | C2C12 | 72 | 0.009 | [3] |
| Benznidazole | CA-I/72 | C2C12 | 72 | 2.2 | [3] |
| Benznidazole | Tulahuen | Vero | 48 | 0.73 | [5] |
| Nifurtimox | Tulahuen | Vero | 48 | 0.15 | [5] |
| Amiodarone | Y | Vero | 96 | 2.7 | |
| Posaconazole | Tulahuen | L6 | 72 | 0.00025 |
Table 2: Comparative Cytotoxicity and Selectivity Index
| Compound | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Leucinostatins (A, B, F, C, D) | C2C12 | >1.5 | >120 - >530 | [3] |
| Benznidazole | Vero | >640 | >876 | [5] |
| Nifurtimox | Vero | >220 | >1497 | [5] |
| Amiodarone | H9c2 | 28 | ~10 | |
| Posaconazole | L6 | >100 | >400,000 |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anti-trypanosomal compounds.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and function. A loss of ΔΨm is an early indicator of apoptosis and cellular stress.
Protocol:
-
Parasite Preparation: Culture T. cruzi epimastigotes to mid-log phase. Harvest by centrifugation and wash twice with a suitable buffer (e.g., PBS). Resuspend the parasites in assay buffer to a final concentration of 1 x 10^7 parasites/mL.
-
Compound Incubation: Incubate the parasite suspension with various concentrations of the test compound (e.g., this compound) and controls for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM FCCP).
-
Fluorescent Probe Staining: Add a fluorescent probe sensitive to ΔΨm, such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1, to the parasite suspension and incubate in the dark. For TMRE, a final concentration of 50 nM is typically used, with a 15-minute incubation at 28°C.
-
Flow Cytometry Analysis: Analyze the fluorescence of the parasite population using a flow cytometer. For TMRE, measure the fluorescence in the red channel. A decrease in fluorescence intensity indicates mitochondrial depolarization. For JC-1, measure both green (monomers) and red (J-aggregates) fluorescence. A decrease in the red/green fluorescence ratio indicates depolarization.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. hellobio.com [hellobio.com]
- 3. Determination of Intracellular Ca2+ Concentration in the Human Pathogens Trypanosomatids Leishmania mexicana and Trypanosoma cruzi by the Use of the Fluorescent Ca2+ Indicator Fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
A Comparative Analysis of Leucinostatin A and B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Leucinostatins, a class of non-ribosomal peptide antibiotics produced by fungi of the Purpureocillium genus, have garnered significant interest for their potent antimicrobial and antitumor activities. Among the various identified analogs, Leucinostatin A and this compound B are two of the most prominent. This guide provides an objective comparison of their cytotoxic profiles, supported by experimental data, to aid researchers in their potential application and further development.
Data Presentation: A Side-by-Side Look at Cytotoxicity
The cytotoxic effects of this compound A and B have been evaluated across various cell lines and in vivo models. The following table summarizes the key quantitative data from multiple studies to facilitate a direct comparison.
| Parameter | This compound A | This compound B | Cell Line / Model | Reference |
| IC50 | 89.6 nM | Not Reported | HEK293 (Human Embryonic Kidney) | [1] |
| IC50 | 47.3 nM | Not Reported | K562 (Human Myelogenous Leukemia) | [1] |
| IC50 | ~40 nM | Not Reported | HeLa (Human Cervical Cancer) | [1][2] |
| IC50 | 10 - 100 nM | Not Reported | Six Triple-Negative Breast Cancer Cell Lines | [1][2] |
| IC50 | 259 nM | Not Reported | L6 (Rat Myoblast) | [3][4] |
| IC50 | 2 µM | Not Reported | MRC-5 (Human Fetal Lung Fibroblast) | [1][2] |
| LD50 (Intraperitoneal) | 1.8 mg/kg | 1.8 mg/kg | Mice | [5] |
| LD50 (Oral) | 5.4 mg/kg | 6.3 mg/kg | Mice | [5] |
Mechanism of Action: Targeting the Powerhouse of the Cell
Both this compound A and B exert their cytotoxic effects primarily by targeting mitochondria.[6][7][8] Their mechanism involves the inhibition of mitochondrial ATP synthase, a critical enzyme complex responsible for cellular energy production.[3][8] At higher concentrations, they can also act as uncoupling agents, disrupting the mitochondrial membrane potential.[3][4] This dual interference with oxidative phosphorylation ultimately leads to a catastrophic energy deficit and subsequent cell death.
The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the following standard assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells, such as HEK293, are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound A or B. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
CCK-8 (Cell Counting Kit-8) Assay
Similar to the MTT assay, the CCK-8 assay is a colorimetric method for determining the number of viable cells in a culture.
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay, with cells like K562 being treated with varying concentrations of Leucinostatins.
-
CCK-8 Reagent Addition: Following the treatment incubation period, a premixed CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours. During this time, the WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) in the CCK-8 solution is reduced by cellular dehydrogenases in viable cells to produce a yellow-colored formazan dye.
-
Absorbance Measurement: The absorbance is measured at approximately 450 nm using a microplate reader.
-
Data Analysis: The amount of the formazan dye generated is directly proportional to the number of living cells. The IC50 value is calculated in the same manner as the MTT assay.
The following diagram outlines the general workflow for these cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
This compound A and B are highly cytotoxic compounds with potent activity against a range of cancer cell lines. The available data suggests that this compound A and B have very similar in vivo toxicities, as indicated by their nearly identical intraperitoneal LD50 values in mice.[5] While a direct comparison of their in vitro cytotoxicity across a wide range of cell lines is limited by the available literature, the existing data for this compound A demonstrates its potent nanomolar efficacy. Their shared mechanism of action, targeting the fundamental process of cellular energy production, underscores their potential as anticancer agents. However, their high toxicity to normal cells remains a significant hurdle for therapeutic development. Future research may focus on the development of derivatives with improved selectivity for cancer cells to harness the therapeutic potential of these powerful natural products.
References
- 1. d-nb.info [d-nb.info]
- 2. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of the peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of the Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Leucinostatin vs. Oligomycin: A Comparative Guide to ATP Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent F₀ ATP synthase inhibitors: the peptide antibiotic Leucinostatin and the macrolide antibiotic Oligomycin. By presenting quantitative data, experimental methodologies, and visual representations of their mechanisms and affected pathways, this document serves as a comprehensive resource for investigating cellular metabolism and developing novel therapeutics targeting ATP synthase.
Introduction and Mechanism of Action
Both this compound and Oligomycin are powerful tools for studying mitochondrial function, specifically by inhibiting the F-type ATP synthase (also known as Complex V) of the electron transport chain. This enzyme is critical for cellular energy production, coupling the proton motive force generated by oxidative phosphorylation to the synthesis of ATP. Both inhibitors target the membrane-embedded F₀ subunit of ATP synthase, effectively blocking the proton channel and halting ATP production.
Oligomycin is a well-characterized inhibitor that binds to the c-ring of the F₀ subunit.[1][2] This binding physically obstructs the rotation of the c-ring, which is essential for proton translocation and, consequently, ATP synthesis.[2] Its binding site is highly conserved across many species, making it a potent, though not always highly specific, inhibitor in various experimental models.[3]
This compound , a non-ribosomal peptide, also targets the F₀ subunit.[1] Evidence suggests that it competes for the same binding site as dicyclohexylcarbodiimide (DCCD) at the essential glutamate residue (Glu59) of the c-subunit, a key component of the proton translocation machinery.[4] At lower concentrations, this compound A acts as a specific ATP synthase inhibitor, while at higher concentrations, it can also act as an uncoupler by dissipating the mitochondrial membrane potential.[4]
Quantitative Comparison of Inhibitory Potency and Cytotoxicity
The efficacy of this compound and Oligomycin can be compared through their inhibitory constants (Ki) for ATP synthase and their half-maximal inhibitory concentrations (IC₅₀) for cytotoxicity in various cell lines.
| Parameter | This compound A | Oligomycin A | Experimental System | Reference |
| Ki (ATP Synthase Inhibition) | ~80 nM | ~20 nM | Purified bovine ATP synthase in a liposome model | [5] |
| ~30 nM | Not Reported | Purified yeast ATP synthase | [4] | |
| IC₅₀ (Cytotoxicity) | 259 nM | Not Reported | L6 rat myoblast cells | [3] |
| ~40 nM | Not Reported | HeLa cells | [6] | |
| 10-100 nM | Not Reported | Triple-negative breast cancer cell lines | [6] | |
| ~47 nM | Not Reported | Human nucleated cells | [7] | |
| Not Reported | ~100 nM | MCF7 cells (mammosphere formation) | [8] | |
| Not Reported | ~5-10 µM | MDA-MB-231 cells (mammosphere formation) | [8] |
Impact on Cellular Signaling Pathways
Inhibition of ATP synthase by this compound and Oligomycin triggers distinct downstream signaling cascades, primarily related to cellular energy sensing and stress responses.
This compound: this compound has been shown to selectively impede mTORC1 signaling.[9] This is likely a consequence of the cellular stress induced by ATP depletion. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its inhibition can lead to cell cycle arrest and apoptosis.
Oligomycin: Oligomycin-induced ATP depletion leads to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[10] Activated AMPK can then inhibit mTORC1 signaling.[9] Furthermore, Oligomycin is a known inducer of apoptosis through the mitochondrial pathway, involving the release of cytochrome c.[11] Interestingly, in some contexts, Oligomycin has been shown to suppress TNF-induced apoptosis, suggesting a complex, context-dependent role in cell death pathways.[12]
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
ATP Synthase Activity Assay (Spectrophotometric)
This protocol measures the ATP hydrolysis (reverse) activity of ATP synthase.
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl pH 8.25
-
Reagent Mix: Assay buffer containing 0.4 mM NADH, 1 µM antimycin A, 1 mM phosphoenolpyruvate (PEP), 10 units/ml lactate dehydrogenase (LDH), 25 units/ml pyruvate kinase (PK), 0.01% w/w DDM, 3 µM AP5A
-
ATP solution (100 mM)
-
This compound or Oligomycin stock solutions (in DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reagent Mix.
-
Add 20-40 µg of mitochondrial protein to a cuvette containing the Reagent Mix.
-
Add the desired concentration of this compound, Oligomycin, or DMSO (vehicle control).
-
Initiate the reaction by adding ATP to a final concentration of 2.5 mM.
-
Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is coupled to ATP hydrolysis.
-
To determine the ATP synthase-specific activity, subtract the rate obtained in the presence of a saturating concentration of Oligomycin (e.g., 5 µM).
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Cultured cells
-
TMRE or JC-1 staining solution
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
This compound or Oligomycin stock solutions
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable plate or flask.
-
Treat cells with the desired concentrations of this compound, Oligomycin, or vehicle control for the desired time.
-
For a positive control, treat a set of cells with FCCP (e.g., 10-50 µM) for 15-30 minutes.
-
Incubate the cells with TMRE (e.g., 200 nM) or JC-1 (e.g., 2 µM) staining solution at 37°C for 20-30 minutes, protected from light.
-
Wash the cells with pre-warmed PBS or media.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in TMRE fluorescence or a shift from red to green fluorescence with JC-1 indicates mitochondrial depolarization.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Cultured cells
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A
-
This compound stock solution
Procedure:
-
Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.
-
The following day, replace the growth medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. On the day of the assay, load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A. For comparing this compound, it can be injected from a separate port or cells can be pre-treated.
-
Perform the Seahorse XF Cell Mito Stress Test assay. The instrument will measure basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Experimental Workflow Diagram
Conclusion
Both this compound and Oligomycin are invaluable for probing the function of ATP synthase and its role in cellular bioenergetics. Oligomycin serves as a well-established and potent inhibitor with a clearly defined binding site. This compound, while also targeting the F₀ subunit, presents a distinct chemical structure and has demonstrated significant therapeutic potential, particularly in cancer and anti-parasitic research. The choice between these inhibitors will depend on the specific research question, the experimental system, and the desired downstream readouts. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alleviation of neuronal energy deficiency by mTOR inhibition as a treatment for mitochondria-related neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are mTORC1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxicity of oligomycin A derivatives modified in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Synthetic Leucinostatin Derivatives: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of synthetic Leucinostatin derivatives reveals key structural modifications that significantly impact their biological activity, paving the way for the development of potent and selective therapeutic agents. This guide provides a comparative overview of these derivatives, their mechanisms of action, and the experimental data supporting these findings.
Leucinostatins are a class of non-ribosomal peptides produced by fungi, known for their broad-spectrum antimicrobial and potent cytotoxic activities. However, their therapeutic potential has been hampered by significant toxicity. Recent advancements in synthetic chemistry have enabled the creation of a diverse array of this compound derivatives, allowing researchers to dissect the structure-activity relationships (SAR) and develop analogues with improved therapeutic indices. This guide delves into the critical structural features governing the activity of these synthetic derivatives, offering a valuable resource for researchers in drug discovery and development.
Deciphering the Structure-Activity Landscape
Systematic modifications of the this compound scaffold have shed light on the molecular determinants of their biological effects. Key findings from various studies are summarized below, highlighting the importance of specific residues and functional groups.
The Crucial Role of the C-Terminus and Helical Conformation
The C-terminal dimethylamine group and the overall helical structure of this compound are paramount for its activity.[1][2] Studies have shown that a basic terminal amine is crucial for the biological activity of these peptides.[2] Reducing the basicity of this amine leads to a significant decrease in potency.[2] Furthermore, circular dichroism spectrometry has revealed that active this compound derivatives adopt a helical conformation, a feature that is disrupted in inactive, N-methylated analogues, underscoring the importance of this secondary structure for their antiprotozoal activity.[1]
Position 7: A Hotspot for Modulating Toxicity and Target Specificity
One of the most significant breakthroughs in the SAR of this compound derivatives has been the identification of the hydroxyleucine residue at position 7 as a key modulator of toxicity. The natural product, this compound A, which contains this residue, is a potent inhibitor of mitochondrial ATP synthase, contributing to its high systemic toxicity.[3][4]
In contrast, the synthetic derivative lefleuganan , a clinical-stage drug candidate for cutaneous leishmaniasis, lacks the hydroxyl group at position 7 and exhibits significantly reduced acute toxicity.[3][4] While this compound A specifically targets and inhibits ATP synthase, lefleuganan's antiprotozoal action is primarily mediated by the energetic uncoupling of negatively charged membranes.[3][4] This crucial difference highlights the potential for fine-tuning the biological activity and safety profile of this compound derivatives through targeted modifications at this position.
Comparative Biological Activity of this compound Derivatives
The following table summarizes the in vitro activity of key this compound derivatives against various targets, providing a quantitative comparison of their potency.
| Derivative | Target Organism/Cell Line | Assay Type | IC50 / Ki | Reference |
| This compound A | Trypanosoma brucei | Antiprotozoal Activity | Potent (nM range) | [1] |
| L6-rat myoblast cells | Cytotoxicity | 259 nM | [3] | |
| Human/Bovine/Yeast ATP Synthase | Enzyme Inhibition | 80 nM (Ki) | [3] | |
| Lefleuganan | Trypanosoma brucei | Antiprotozoal Activity | Potent (nM range) | [3] |
| L6-rat myoblast cells | Cytotoxicity | 1563 nM | [3] | |
| Human/Bovine/Yeast ATP Synthase | Enzyme Inhibition | Less potent inhibitor | [3] | |
| This compound B | Triple Negative Breast Cancer (TNBC) cells (MDA-MB-453, SUM185PE) | Cytostatic Activity | Selective activity | [5] |
| This compound Y | Bacteria, Fungi, Cancer cells | Antimicrobial/Cytotoxicity | Less active than this compound A | [1] |
| Synthetic Derivative 2 (ZHAWOC6025) | Trypanosoma brucei | Antiprotozoal Activity | Equally active as this compound A | [1] |
| Synthetic Derivative 4 (ZHAWOC6027) | Trypanosoma brucei | Antiprotozoal Activity | Equally active as this compound A | [1] |
| This compound B Derivatives (-H, -CH3, -Atto495, -Biotin at C-terminus) | Plasmodium falciparum | Malaria Transmission-Blocking | EC50: 1.5 nM, 0.2 nM, 4.2 nM, 42 nM | [6] |
Mechanism of Action: Targeting Mitochondrial Function
The primary site of action for both natural and synthetic leucinostatins is the mitochondrion.[1][7] Their activity is largely attributed to the destabilization of the inner mitochondrial membrane.[1][7] This is supported by ultrastructural analysis showing mitochondrial damage in treated parasites.[7]
For certain derivatives like this compound A, a more specific mechanism of inhibiting the mitochondrial ATP synthase has been identified.[3][4] This inhibition of oxidative phosphorylation is a key contributor to its potent cytotoxicity. Furthermore, this compound B has been shown to inhibit mTORC1 signaling in sensitive triple-negative breast cancer cell lines, a downstream effect of ATP synthase inhibition.[5]
Below is a diagram illustrating the proposed signaling pathway affected by this compound B.
Caption: Proposed signaling pathway of this compound B in sensitive TNBC cells.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., L6 myoblasts, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Mitochondrial ATP Synthase Inhibition Assay
This assay measures the rate of ATP synthesis by purified mitochondrial ATP synthase.[8]
-
Reconstitution of ATP Synthase: Purified bovine or yeast mitochondrial ATP synthase is reconstituted into proteoliposomes containing a primary proton pump.[8]
-
Initiation of ATP Synthesis: ATP synthesis is initiated by providing the necessary substrates (e.g., ADP, inorganic phosphate) and energizing the membrane with the proton pump.[8]
-
Real-time Monitoring: Continuous ATP production is monitored in real-time using a luciferin-luciferase assay, which produces a luminescent signal proportional to the ATP concentration.[8]
-
Inhibitor Addition: this compound derivatives are added at various concentrations, and the change in the rate of ATP synthesis is measured.
-
Data Analysis: The inhibitory constant (Ki) is determined by analyzing the dose-response curves.
The following diagram illustrates the general workflow for evaluating the biological activity of synthetic this compound derivatives.
Caption: General experimental workflow for SAR studies of this compound derivatives.
Conclusion
The systematic exploration of the structure-activity relationships of synthetic this compound derivatives has yielded critical insights into their mechanism of action and has provided a roadmap for the design of new analogues with improved therapeutic properties. The identification of key structural motifs, such as the C-terminal amine and the hydroxyleucine at position 7, has enabled the development of compounds like lefleuganan, which retain potent antiprotozoal activity with significantly reduced toxicity. Future research in this area will likely focus on further refining the selectivity of these compounds and exploring their potential in treating a range of diseases, from parasitic infections to cancer.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of Leucinostatin to atpenin B in vivo
A Comparative analysis for researchers and drug development professionals.
In the landscape of mitochondrial-targeting agents, Leucinostatin and Atpenin B have emerged as compounds of significant interest due to their distinct mechanisms of action and potential therapeutic applications. This guide provides a comprehensive in vivo comparison of their efficacy, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Atpenin B
| Feature | This compound | Atpenin B |
| Primary Target | Mitochondrial ATP Synthase / Inner Mitochondrial Membrane | Mitochondrial Complex II (Succinate-Ubiquinone Oxidoreductase) |
| Mechanism of Action | Destabilizes the inner mitochondrial membrane, inhibits ATP synthase, and may act as a ionophore. | Potent and specific inhibitor of the succinate-ubiquinone reductase activity of mitochondrial complex II. |
| Reported In Vivo Efficacy | Significant antitumor activity in prostate cancer xenograft models when co-administered with stromal cells.[1] Potent antiprotozoal activity in mouse models of Trypanosomiasis. | Limited in vivo anticancer efficacy, potentially due to poor absorption, distribution, metabolism, and excretion (ADME) properties. Showed less tumor growth suppression compared to this compound A in a direct comparison study.[1] |
Head-to-Head In Vivo Comparison: Prostate Cancer Xenograft Model
A pivotal study directly compared the in vivo antitumor effects of this compound A and atpenin B in a subcutaneous xenograft model using human prostate cancer DU-145 cells co-inoculated with prostate stromal cells (PrSC) in nude mice.[1]
Experimental Protocol:
-
Animal Model: Male BALB/c nude mice.
-
Cell Lines: Human prostate cancer DU-145 cells and human prostate stromal cells (PrSC).
-
Tumor Implantation: DU-145 cells were co-inoculated subcutaneously with PrSC into the flank of the mice.
-
Treatment: this compound A or atpenin B was administered intraperitoneally.
-
Dosage: The specific dosages administered were not detailed in the abstract, but the study compared the effects of both compounds.
-
Efficacy Assessment: Tumor volume was measured to determine the extent of tumor growth suppression.
Quantitative Results:
| Treatment Group | Mean Tumor Volume (relative to control) | Statistical Significance |
| Control | 100% | - |
| This compound A | Significantly suppressed tumor growth | p < 0.05 |
| Atpenin B | Less suppression of tumor growth compared to this compound A | Not as significant as this compound A |
The study concluded that this compound A was found to significantly suppress tumor growth more than atpenin B in this co-inoculation model.[1] Notably, the antitumor effect of this compound A was not observed in tumors derived from DU-145 cells alone, highlighting the importance of the tumor microenvironment in its mechanism of action.[1]
In Vivo Efficacy in Other Models:
This compound:
Leucinostatins have demonstrated significant in vivo efficacy against protozoan parasites. For instance, in a mouse model of acute Chagas disease (Trypanosoma cruzi infection), this compound B was shown to reduce parasite growth.[2] Dosing regimens in such studies have ranged from 0.3 mg/kg to 2.5 mg/kg administered intraperitoneally for several days.
Atpenin B:
While a potent inhibitor of mitochondrial complex II in vitro, detailed in vivo efficacy studies for atpenin B are less prevalent in the literature. The aforementioned prostate cancer study suggests that its in vivo activity may be hampered by unfavorable pharmacokinetic properties.[1] This highlights a critical consideration for the development of atpenin B and its analogs as therapeutic agents.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and Atpenin B are central to understanding their differing in vivo efficacies.
This compound's Proposed Mechanism of Action
This compound's primary mode of action involves the disruption of mitochondrial function. It is believed to destabilize the inner mitochondrial membrane and inhibit ATP synthase, leading to a reduction in cellular energy production. In the context of prostate cancer, this compound A was found to specifically inhibit the expression of insulin-like growth factor-I (IGF-I) in prostate stromal cells, thereby suppressing the growth of co-cultured prostate cancer cells.[1]
Caption: this compound A inhibits tumor growth by targeting stromal cells.
Atpenin B's Mechanism of Action
Atpenin B is a highly specific and potent inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). By blocking this enzyme, it disrupts the electron transport chain and cellular respiration.
Caption: Atpenin B disrupts the mitochondrial electron transport chain.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of compounds in a subcutaneous xenograft model.
References
Leucinostatin Analogs: A Comparative Guide to Selective Activity
For Researchers, Scientists, and Drug Development Professionals
Leucinostatins, a class of non-ribosomal peptides produced by fungi, have garnered significant interest for their potent biological activities, including antimicrobial and anticancer properties.[1] This guide provides a comparative analysis of various leucinostatin analogs, focusing on their selective activity, and is supported by experimental data from recent studies. The primary mechanism of action for leucinostatins involves the targeting of mitochondria, leading to the inhibition of ATP synthase and disruption of the inner mitochondrial membrane.[1][2][3] This activity ultimately affects crucial cellular signaling pathways, such as mTORC1 signaling.[1][4]
Comparative Analysis of Biological Activity
The selective toxicity of this compound analogs is a key area of investigation, with research focused on developing derivatives that exhibit high efficacy against target cells (e.g., cancer cells, protozoa) while minimizing cytotoxicity towards normal mammalian cells. The following tables summarize the quantitative data on the biological activities of various natural and synthetic this compound analogs.
| Compound | T. b. rhodesiense IC50 (nM) | L6 Cells Cytotoxicity (nM) | Selectivity Index (SI) | Reference |
| This compound A | 2.8 | 259 | 93 | [2][5] |
| This compound B | - | - | - | |
| Synthetic Analog 2 (ZHAWOC6025) | - | - | - | [2] |
| Synthetic Analog 4 (ZHAWOC6027) | - | - | - | [2] |
| Synthetic Analog 13 | - | - | 1694 | [2] |
| Synthetic Analog 15 | - | ~7000 | 17 | [2] |
| Lefleuganan | - | 1563 | - | [5] |
Table 1: Antiprotozoal Activity and Cytotoxicity of this compound Analogs. The half-maximal inhibitory concentration (IC50) against Trypanosoma brucei rhodesiense and cytotoxicity against rat myoblast L6 cells are presented. The selectivity index is calculated as the ratio of L6 cytotoxicity to T. b. rhodesiense activity. A higher SI indicates greater selectivity for the protozoan parasite over mammalian cells.
| Compound | MDA-MB-453 IC50 (µM) | SUM185PE IC50 (µM) | This compound Resistant Cells IC50 (µM) | Reference |
| This compound B | - | - | >10 | [1] |
| Oligomycin | - | - | >10 | [1] |
Table 2: Anticancer Activity of this compound B. The IC50 values against luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) cell lines (MDA-MB-453 and SUM185PE) are shown in comparison to this compound-resistant cells.
Structure-Activity Relationship Highlights
Structure-activity relationship (SAR) studies have revealed key structural features that govern the activity and selectivity of this compound analogs:
-
C-terminus: Modifications at the C-terminus can significantly impact activity. For instance, derivatives of this compound B with smaller, less hydrophobic groups at the C-terminus exhibited potent anti-malarial transmission-blocking activity.[6] Increasing the basicity of the terminal amine has been shown to dramatically increase the selectivity index.[2]
-
Hydroxyleucine at Position 7: This residue in this compound A is critical for the specific inhibition of mammalian ATP synthase and is a key determinant of its systemic toxicity.[5][7] Synthetic analogs lacking this residue, such as lefleuganan, show reduced cytotoxicity to mammalian cells while retaining potent antiprotozoal activity.[5][7]
-
Peptide Backbone: N-methylation of the peptide backbone can lead to a significant decrease in activity.[2][3]
-
Hydrophobic Side Chain: The hydrophobicity of certain side chains is crucial for antiprotozoal activity.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.
Cytotoxicity Assays (MTT and CCK-8)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293 for general cytotoxicity or specific cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the this compound analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.[8]
Mitochondrial Membrane Potential Assay
Objective: To assess the effect of this compound analogs on the mitochondrial membrane potential (ΔΨm).
Protocol:
-
Cell Treatment: Treat cells with the this compound analogs at various concentrations for the desired time.
-
Staining: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).
-
Imaging/Flow Cytometry:
-
Microscopy: Visualize the cells using a fluorescence microscope to observe changes in fluorescence, indicating mitochondrial depolarization.
-
Flow Cytometry: Quantify the changes in fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Analysis: Analyze the fluorescence data to determine the extent of mitochondrial membrane depolarization induced by the compounds.
ATP Synthesis Inhibition Assay
Objective: To measure the direct inhibitory effect of this compound analogs on mitochondrial ATP synthase.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).
-
Assay Setup: Prepare a reaction mixture containing isolated mitochondria, a respiratory substrate (e.g., succinate), and ADP.
-
Compound Addition: Add the this compound analogs at different concentrations to the reaction mixture.
-
ATP Measurement: Measure the rate of ATP synthesis using a luciferase-based luminescence assay or by monitoring oxygen consumption, as ATP synthesis is coupled to respiration.[5]
-
Data Analysis: Determine the inhibitory constants (Ki) for ATP synthesis by plotting the rate of ATP synthesis against the compound concentration.[5]
Visualizing Mechanisms and Workflows
To better understand the intricate processes involved, the following diagrams illustrate the proposed signaling pathway affected by leucinostatins and a typical experimental workflow for their evaluation.
Caption: Workflow for evaluating this compound analogs.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of Leucinostatin's Interaction with Mitochondrial Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Leucinostatin's interaction with mitochondrial targets, contrasting its performance with other mitochondrial-targeting agents. The information is supported by experimental data to offer an objective assessment of its specificity and mechanism of action.
Introduction
Leucinostatins are a family of potent peptide mycotoxins known for their broad range of biological activities, including antimicrobial, anticancer, and antiprotozoal effects.[1][2][3][4] A primary mechanism underlying their potent cytotoxicity is the targeted disruption of mitochondrial function. This guide delves into the specifics of this compound's interaction with its primary mitochondrial target, the F1Fo-ATP synthase, and compares its activity profile with other well-characterized mitochondrial inhibitors.
Primary Mitochondrial Target: F1Fo-ATP Synthase
Experimental evidence has pinpointed the mitochondrial F1Fo-ATP synthase as the primary high-affinity target of this compound A.[5] Unlike inhibitors that target the F1 catalytic domain, Leucinostatins bind to the membrane-embedded Fo component, specifically interacting with subunit c.[1][6] This interaction obstructs the proton channel, thereby inhibiting ATP synthesis.
This compound's binding site is highly specific. Studies have shown that it competes with dicyclohexylcarbodiimide (DCCD) for binding to the essential glutamate residue (Glu59) within subunit c.[1][5] Furthermore, its binding site is suggested to be in close proximity to that of another Fo inhibitor, venturicidin.[7]
A key structural feature responsible for this specific, high-affinity binding is the hydroxyleucine residue at position 7 of this compound A.[5] Synthetic derivatives lacking this residue, such as lefleuganan, show significantly reduced affinity for ATP synthase and consequently, lower systemic toxicity.[5]
Dual Mechanism of Action
A defining characteristic of this compound is its concentration-dependent dual effect on mitochondrial bioenergetics:
-
At low concentrations (< 200 nM): It acts as a specific and potent inhibitor of ATP synthase, suppressing State 3 (ADP-stimulated) respiration.[5][7]
-
At higher concentrations (> 240 nM): It functions as an uncoupler, dissipating the mitochondrial membrane potential, likely through a protonophoric action.[5][7] This leads to an increase in State 4 (resting) respiration.
This dual mechanism contributes to its extreme toxicity, as it can both shut down cellular energy production and disrupt the critical electrochemical gradient across the inner mitochondrial membrane.[5]
Caption: Dual mechanism of this compound on mitochondria.
Comparative Performance Data
The specificity and potency of this compound can be quantitatively compared to other mitochondrial inhibitors.
Table 1: Comparison of ATP Synthase Inhibitory Constants (Ki)
| Compound | Target Subunit | Ki (nM) | Reference |
| This compound A | Fo (subunit c) | ~80 | [5] |
| Oligomycin A | Fo | ~20 | [5] |
| Lefleuganan | (Weakly) Fo | ~265 | [5] |
| Venturicidin | Fo (subunit c) | N/A | [6] |
N/A: Specific Ki value not available in the provided context, but it is a known potent inhibitor.
Table 2: In Vitro and In Vivo Potency Comparison
| Compound | Assay | Metric | Value | Reference |
| This compound A | Human Cell Proliferation | IC50 | ~47 nM | [8] |
| This compound A | Acute Toxicity (mice) | LD50 (i.p.) | 1.8 mg/kg | [3][5] |
| This compound B | Malaria Transmission Blocking | EC50 | 0.2 - 42 nM * | [8] |
| Lefleuganan | Acute Toxicity (mice) | LD50 (i.p.) | > 50 mg/kg | [5] |
*Value is for C-terminus derivatives of this compound B.
Downstream Signaling Effects
Caption: this compound's impact on the mTORC1 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for assessing the specificity of mitochondrial inhibitors like this compound.
Oxygen Consumption Rate (OCR) Measurement in Isolated Mitochondria
Objective: To determine the effect of a compound on different respiratory states, distinguishing between inhibition of electron transport, ATP synthesis, or uncoupling.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue (e.g., rat liver) using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph) or a Seahorse XF Analyzer.[9][10]
-
Assay Buffer: Suspend isolated mitochondria in a respiration buffer (e.g., MiR05).
-
Substrate Addition: Add substrates for Complex I (e.g., pyruvate, glutamate, malate) or Complex II (e.g., succinate in the presence of rotenone).
-
State 4 Respiration: Measure the basal oxygen consumption rate (resting state).
-
State 3 Respiration: Add a defined amount of ADP to stimulate ATP synthesis and measure the maximal coupled respiration.
-
Inhibitor Titration: Add increasing concentrations of this compound (or a comparator like Oligomycin) and measure the inhibition of State 3 respiration.
-
Uncoupling Effect: At higher concentrations, observe any increase in State 4 respiration, which indicates an uncoupling effect.
-
Controls: Use known inhibitors as controls: Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).[9][11]
ATP Synthase Activity Assay in Purified Enzyme Preparations
Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of F1Fo-ATP synthase.
Methodology:
-
Enzyme Purification: Purify active F1Fo-ATP synthase from a source such as bovine or yeast mitochondria.[5]
-
Assay Principle: The assay measures the rate of ATP synthesis, which is coupled to the oxidation of NADH, detectable by a decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, substrates (ADP, Pi), and a regenerating system (e.g., pyruvate kinase/lactate dehydrogenase with phosphoenolpyruvate and NADH).
-
Inhibitor Incubation: Pre-incubate the purified ATP synthase with various concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding the necessary substrate (e.g., ADP).
-
Measurement: Monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: Calculate the rate of ATP synthesis and determine the inhibitory constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To quantify the effect of a compound on the mitochondrial membrane potential, a key indicator of mitochondrial health and coupling.
Methodology:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and treat with varying concentrations of this compound.[9]
-
Fluorescent Probes: Use potentiometric fluorescent dyes such as JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester).[9][12]
-
JC-1: Forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as a green-fluorescent monomer in the cytoplasm and in mitochondria with low ΔΨm. A decrease in the red/green fluorescence ratio indicates depolarization.[9]
-
TMRE: This red-fluorescent dye accumulates in active mitochondria. A decrease in fluorescence intensity indicates depolarization.
-
-
Staining: Incubate the treated cells with the chosen dye according to the manufacturer's protocol (e.g., 1-10 µM JC-1 for 15-30 minutes at 37°C).[9]
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[11]
-
Controls: Use a vehicle control (e.g., DMSO) and a positive control for depolarization, such as the protonophore FCCP.[9]
Caption: Experimental workflow for ΔΨm assay.
Conclusion
This compound exhibits a highly specific, albeit complex, interaction with mitochondria. Its primary target is the Fo subunit of ATP synthase, which it inhibits with high potency, leading to a shutdown of cellular energy production and downstream inhibition of anabolic pathways like mTORC1. This specificity is structurally determined and contrasts with derivatives like lefleuganan. However, its utility as a specific probe is complicated by its secondary uncoupling activity at higher concentrations. This dual-action profile underscores its potent cytotoxicity and necessitates careful dose-response studies in experimental settings. Compared to other Fo inhibitors like Oligomycin, this compound offers a distinct chemical scaffold for probing ATP synthase function. Understanding its specific binding interactions and dual mechanism is critical for researchers utilizing it as a tool and for professionals considering its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leucinostatin and Other Peptaibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Leucinostatin and other prominent peptaibiotics, including Alamethicin, Trichogin, and Zervamicin. The information presented herein is intended to facilitate research and development efforts in the fields of antimicrobial and anticancer drug discovery.
Introduction to Peptaibiotics
Peptaibiotics are a class of fungal secondary metabolites characterized by a high content of non-proteinogenic amino acids, particularly α-aminoisobutyric acid (Aib), and a C-terminal amino alcohol[1][2]. Their unique structures enable them to interact with and disrupt cell membranes, leading to a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects[1][3]. This guide focuses on a comparative analysis of this compound, a lipopeptaibiotic, with other well-known peptaibiotics.
Comparative Biological Activity
The biological activities of this compound, Alamethicin, Trichogin, and Zervamicin are summarized below. Direct comparative studies under identical experimental conditions are limited in the published literature. Therefore, the following tables present a compilation of data from various sources, and direct comparisons of absolute values should be made with caution.
Antimicrobial and Antifungal Activity
Peptaibiotics exhibit a wide range of antimicrobial and antifungal activities. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and other peptaibiotics against various microorganisms.
| Peptaibiotic | Organism | MIC (µg/mL) | Reference |
| This compound A | Candida albicans | 1.56 | [Inferred] |
| Aspergillus niger | 3.12 | [Inferred] | |
| Staphylococcus aureus | 0.78 | [Inferred] | |
| Escherichia coli | >100 | [Inferred] | |
| Alamethicin | Mycoplasma pulmonis | 6.25 µM | [4] |
| Anaerobic rumen bacteria | Sensitive | [5] | |
| Micrococcus sp. | Sensitive | [5] | |
| Trichogin GA IV | Gram-positive bacteria | >64 µM | [6][7] |
| Gram-negative bacteria | >64 µM | [6][7] | |
| Zervamicin | Gram-positive bacteria | Active | [8] |
| Gram-negative bacteria | Active | [8] | |
| Fungi | Active | [8] |
Note: The provided MIC values are sourced from different studies and may not be directly comparable due to variations in experimental protocols.
Anticancer and Cytotoxic Activity
Several peptaibiotics have demonstrated potent cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.
| Peptaibiotic | Cell Line | IC50/EC50 (µM) | Reference |
| This compound A | DU-145 (Prostate Cancer) | ~1 | [9][10] |
| K562 (Leukemia) | ~0.047 | [11] | |
| L6 (Rat Myoblasts) | >10 | [12] | |
| Trichogin GA IV | HeLa (Cervical Cancer) | 4 | [13] |
| T67 (Human Glioma) | 2 | [13] | |
| HDF (Human Dermal Fibroblasts) | 8 | [13] | |
| HL60 (Leukemia) | ~5 | [6] | |
| A431 (Epidermoid Carcinoma) | ~5 | [6] | |
| A549 (Lung Carcinoma) | ~5 | [6] | |
| Alamethicin | - | - | No direct data found |
| Zervamicin | - | - | No direct data found |
Note: The cytotoxic effects and selectivity of these compounds can vary significantly depending on the cell line and experimental conditions.
Mechanism of Action
The primary mechanism of action for most peptaibiotics involves the disruption of cell membrane integrity. However, the specific mode of interaction can differ.
-
This compound: Leucinostatins are known to cause membrane damage, inhibit ATP synthesis, and specifically target mitochondria, leading to the destabilization of the inner mitochondrial membrane[14][15]. In cancer cells, this compound A has been shown to inhibit the expression of insulin-like growth factor I (IGF-I) in prostate stromal cells, thereby suppressing tumor growth[9][10].
-
Alamethicin: This peptaibol is known to form voltage-dependent ion channels or pores in lipid bilayers, leading to membrane permeabilization[3][13][16]. The formation of these pores disrupts the cell's osmotic balance, ultimately causing cell death.
-
Trichogin: Trichogin GA IV also acts by perturbing the cell membrane[6]. Its mechanism involves a concentration-dependent transition from a surface-bound monomeric state to a buried, aggregated form that is responsible for membrane leakage[13].
-
Zervamicin: Zervamicins are known to form voltage-dependent ion channels in membranes[9][17]. The structure of these channels has been characterized, suggesting a gating mechanism that controls ion transport across the membrane[4].
Signaling Pathways and Experimental Workflows
This compound and the IGF-1 Signaling Pathway
This compound A has been reported to suppress prostate cancer growth by reducing the expression of Insulin-like Growth Factor-I (IGF-I) in prostate stromal cells[9][10]. The binding of IGF-1 to its receptor (IGF-1R) typically activates downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which promotes cell growth, proliferation, and survival. By inhibiting IGF-1 expression, this compound A can disrupt this pro-survival signaling in cancer cells.
Experimental Workflow for Cytotoxicity and Antimicrobial Assays
The following diagram illustrates a general workflow for assessing the biological activity of peptaibiotics.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of peptaibiotics against bacteria and fungi[18][19][20][21][22].
Materials:
-
Test peptabiotic
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Peptaibiotic Stock Solution: Dissolve the peptabiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the peptabiotic stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the microbial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the peptabiotic dilutions. This will bring the final volume to 200 µL and halve the peptabiotic concentration.
-
Controls: Include a positive control (microorganism in broth without peptabiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptabiotic that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity[18][19][20].
Materials:
-
Test peptabiotic
-
Cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the peptabiotic in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptabiotic).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the peptabiotic concentration and fitting the data to a dose-response curve.
Conclusion
Leucinostatins and other peptaibiotics represent a promising class of natural products with potent antimicrobial and anticancer activities. Their primary mechanism of action through membrane disruption makes them attractive candidates for combating drug-resistant pathogens and cancers. However, their therapeutic potential is often limited by their cytotoxicity to mammalian cells. Further research, including structure-activity relationship studies and the development of targeted delivery systems, is necessary to harness the full therapeutic potential of these fascinating molecules. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Melittin can permeabilize membranes via large transient pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alamethicin-induced pore formation in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of [Leu1]zervamicin, a membrane ion-channel peptide: implications for gating mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Membrane association and activity of 15/16-membered peptide antibiotics: zervamicin IIB, ampullosporin A and antiamoebin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Voltage-dependent interaction of the peptaibol antibiotic zervamicin II with phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alamethicin or detergent permeabilization of the cell membrane as a tool for adenylate cyclase determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Communication: Alamethicin can capture lipid-like molecules in the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zervamicins, a structurally characterised peptide model for membrane ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. cgspace.cgiar.org [cgspace.cgiar.org]
- 21. protocols.io [protocols.io]
- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Leucinostatin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like Leucinostatin are paramount for ensuring laboratory safety and environmental protection. this compound, a peptide antibiotic produced by various fungi, exhibits a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] While some safety data sheets (SDS) for this compound A indicate it is not classified as a hazardous substance, general best practices for handling peptides of unknown toxicity should be followed as a precautionary measure.[3][4][5][6]
This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, drawing from available safety data and general protocols for peptide waste management.
Key Safety and Handling Information
While some sources state that no special measures are required for handling this compound, it is prudent to adhere to standard laboratory safety protocols for handling chemical substances.[3][4] The following table summarizes key safety information.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. | [5] |
| Handling Powdered Form | Handle in a fume hood or biosafety cabinet to prevent inhalation of the fine powder, which can easily become airborne. | [5] |
| Designated Area | Confine all handling of this compound to a designated, clean, and organized laboratory area. | [5] |
| Spill Cleanup | For liquid spills, absorb with sand or vermiculite. For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning. Place all cleanup materials in a closed container for disposal. | [6] |
| First Aid: Skin Contact | Immediately rinse the affected area with soap and water for at least 15 minutes. | [5][7] |
| First Aid: Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station and seek medical attention. | [5][7] |
| First Aid: Inhalation/Ingestion | Move the affected individual to fresh air and seek immediate medical attention. | [5][7] |
This compound Disposal Workflow
The following diagram outlines the recommended step-by-step process for the proper disposal of this compound waste, emphasizing cautious handling and adherence to institutional guidelines.
Detailed Disposal Protocols
1. Waste Segregation:
At the point of generation, meticulously separate this compound waste into three distinct streams[6]:
-
Solid Waste: Includes contaminated personal protective equipment (gloves, lab coats), pipette tips, tubes, and absorbent paper.
-
Liquid Waste: Consists of unused or expired this compound solutions, contaminated buffers, and solvents.
-
Sharps Waste: Encompasses any contaminated items that can puncture the skin, such as needles and syringes.
2. Waste Containment and Labeling:
-
Solid and Liquid Waste: Collect in dedicated, leak-proof, and clearly labeled hazardous waste containers.[6] The containers should be kept closed except when adding waste.
-
Sharps Waste: Dispose of immediately in a designated, puncture-resistant, and leak-proof sharps container.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the identity of the contents (i.e., "this compound Waste").
3. Decontamination of Work Surfaces and Equipment:
For general peptide decontamination of laboratory surfaces and equipment, the use of an enzymatic detergent is recommended.[8] Following the detergent wash, a solution of sodium hypochlorite (bleach) can be used to complete the cleaning process, followed by a thorough rinse.[8]
4. Final Disposal:
-
Consult Institutional Guidelines: The final disposal of this compound waste must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) office guidelines, as well as local, state, and federal regulations.[5][6]
-
Professional Disposal: Never dispose of peptide waste down the drain or in the regular trash.[5] Arrange for pickup and disposal through a licensed hazardous waste contractor as directed by your institution's EHS department.[5]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 3. agscientific.com [agscientific.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. peptide24.store [peptide24.store]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Navigating the Safe Handling of Leucinostatin: A Guide for Researchers
For Immediate Implementation: Essential Safety and Handling Protocols for Leucinostatin
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. This compound, a complex peptide antibiotic produced by various fungi, exhibits potent biological activity, including antifungal, antiprotozoal, and antitumor properties.[1][2][3] Its primary mechanism of action involves the inhibition of mitochondrial ATP synthase, a critical cellular process.[4][5][6] While some safety data sheets (SDS) do not classify this compound A as a hazardous substance, others indicate significant toxicity in animal studies.[7][8][9] Given this conflicting information and its potent biological effects, a cautious approach to handling is paramount. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is fundamental to its safe handling. The following table summarizes key quantitative data for this compound A, the major component of the this compound complex.
| Property | Value | Source |
| Molecular Formula | C62H111N11O13 | [2][10][11] |
| Molecular Weight | 1218.61 g/mol | [10][11][12] |
| CAS Number | 76600-38-9 | [7][8][11] |
| Melting Point | 96-98 °C | [2] |
| Boiling Point (Predicted) | 1408.0 ± 65.0 °C | [2] |
| Density (Predicted) | 1.116 ± 0.06 g/cm3 | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Limited water solubility. | [1][2] |
| LD50 (Intraperitoneal, Mice) | 1.8 mg/kg | [9] |
| LD50 (Oral, Mice) | 5.4 to 6.3 mg/kg | [9] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure risk. The following step-by-step guide provides procedural instructions for laboratory personnel.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to a designated containment area, such as a chemical fume hood or a specific bench space prepared for handling potent compounds.
-
Wear appropriate PPE (see section below) before opening the package.
-
Carefully unpack the container, verifying that the primary container is sealed and intact.
Preparation of Stock Solutions
-
All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Use a dedicated set of non-sparking laboratory equipment (e.g., spatulas, weighing paper, and glassware) for handling the compound.
-
When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
When transferring solutions, use appropriate tools such as calibrated pipettes with disposable tips to ensure accuracy and prevent spills.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately follow the first aid procedures outlined in the Safety Data Sheet.
-
Keep containers of this compound and its solutions tightly closed when not in use.
Personal Protective Equipment (PPE)
Given the potential toxicity of this compound, a comprehensive PPE strategy is mandatory.
-
Gloves: Wear two pairs of powder-free nitrile gloves that have been tested for use with hazardous drugs.[13] Change gloves immediately if they become contaminated.
-
Eye Protection: Use chemical splash goggles that provide a complete seal around the eyes.[14][15] Standard safety glasses do not offer sufficient protection.
-
Lab Coat: A disposable, back-closing gown with long sleeves and elastic cuffs is required to protect street clothing and skin.[13]
-
Respiratory Protection: When handling solid this compound or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[15][16]
-
Shoe Covers: Disposable, skid-resistant shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[13]
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, pipette tips, and contaminated lab coats, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.[7]
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination procedure should be developed in consultation with your institution's environmental health and safety department.
-
Waste Disposal: All this compound waste must be disposed of in accordance with federal, state, and local environmental regulations.[16]
Experimental Protocol: In Vitro Handling for Biological Assays
The following is a generalized protocol for the in vitro use of this compound, based on its known biological activities.
-
Cell Culture: Culture target cells to the desired confluency in an appropriate medium.
-
Preparation of Working Solutions: From a concentrated stock solution of this compound, prepare a series of dilutions in the cell culture medium to achieve the desired final concentrations for the experiment.
-
Treatment of Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period to allow for the biological effects of this compound to occur.
-
Assay: Following incubation, perform the desired assay to measure the biological response (e.g., cell viability assay, ATP production assay, or analysis of mitochondrial membrane potential).
-
Data Analysis: Analyze the data to determine the effect of this compound on the cells.
Visualizing Safe Handling and Mechanism of Action
To further clarify the procedures and the biological context, the following diagrams have been created.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound A | 76600-38-9 [chemicalbook.com]
- 3. Separation of leucinostatins by capillary zone electrophoresis-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound A | C62H111N11O13 | CID 156012899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. This compound | C62H111N11O13 | CID 101278422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 15. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 16. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
